molecular formula C21H22N6O B15545245 Glasdegib-d4

Glasdegib-d4

Cat. No.: B15545245
M. Wt: 378.5 g/mol
InChI Key: SFNSLLSYNZWZQG-WGYKNVLXSA-N
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Description

Glasdegib-d4 is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

378.5 g/mol

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyano-2,3,5,6-tetradeuteriophenyl)urea

InChI

InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1/i6D,7D,8D,9D

InChI Key

SFNSLLSYNZWZQG-WGYKNVLXSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of Glasdegib-d4 as an Internal Standard in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glasdegib-d4, a deuterated analog of the anticancer agent Glasdegib, serves a critical function in research and development as an internal standard for the accurate quantification of Glasdegib in biological samples. This guide provides a comprehensive overview of its application, focusing on the analytical methodologies and the underlying mechanism of the parent compound, Glasdegib.

Glasdegib is an inhibitor of the Hedgehog signaling pathway, a crucial pathway in cell differentiation, proliferation, and survival.[1] Aberrant activation of this pathway is implicated in the progression of various cancers, including acute myeloid leukemia (AML).[1] Glasdegib specifically targets the Smoothened (SMO) receptor, a key component of this pathway.[1][2] By inhibiting SMO, Glasdegib blocks the downstream signaling cascade that leads to the activation of GLI transcription factors, ultimately reducing the expression of oncogenic genes and promoting cancer cell apoptosis.[1]

Application of this compound in Quantitative Bioanalysis

In pharmacokinetic (PK) studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise measurement of the drug's concentration in biological matrices like plasma is paramount. Due to the complexity of these matrices, an internal standard is necessary to control for variability during sample preparation and analysis. This compound is the ideal internal standard for Glasdegib quantification for several reasons:

  • Similar Physicochemical Properties: Being a deuterated version, this compound has nearly identical chemical and physical properties to Glasdegib. This ensures that it behaves similarly during extraction and chromatographic separation, thus effectively mimicking the analytical behavior of the analyte.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a different mass-to-charge ratio for this compound compared to Glasdegib. This allows for their simultaneous detection and differentiation by mass spectrometry without mutual interference.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published analytical methods that utilize this compound as an internal standard for Glasdegib quantification.

Table 1: LC-MS/MS Method Parameters for Glasdegib Quantification

ParameterValueReference
Chromatographic Column Zorbax XDB-C18 (50 × 2.1 mm, 5 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Mass Spectrometer Sciex API 4000
Ionization Mode Positive Ion Electrospray (IonSpray)
IonSpray Voltage 3000 V
Temperature 550°C
Lower Limit of Quantification (LLQ) 3.00 ng/mL
Linearity Range 3 ng/mL to 3000 ng/mL

Table 2: Mass Spectrometric Transitions for Glasdegib and this compound

Compoundm/z TransitionReference
Glasdegib 375 → 257
This compound (Internal Standard) 379 → 257

Experimental Protocols

Protocol 1: Quantification of Glasdegib in Human Plasma using LC-MS/MS

This protocol is based on the methodology described in a pharmacokinetic study of Glasdegib.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a known volume of plasma sample, add a specific amount of this compound solution (as the internal standard).

  • Perform liquid-liquid extraction using ethyl acetate.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer (containing Glasdegib and this compound) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system equipped with a Zorbax XDB-C18 column.

  • Elute the analytes using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Introduce the eluent into a Sciex API 4000 tandem mass spectrometer with a positive ion electrospray source.

  • Monitor the specific mass-to-charge ratio transitions for Glasdegib (375 → 257) and this compound (379 → 257) in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Calculate the peak area ratio of Glasdegib to this compound.

  • Determine the concentration of Glasdegib in the plasma sample by comparing the peak area ratio to a standard curve generated using known concentrations of Glasdegib.

Visualizations

Signaling Pathway

Glasdegib_Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibition GLI GLI Proteins SUFU->GLI Inhibition GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Activation Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Glasdegib Glasdegib Glasdegib->SMO Inhibition PK_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (IS) Biological_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (HPLC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Glasdegib / this compound) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Standard Curve Ratio_Calculation->Concentration_Determination

References

The Role of Glasdegib-d4 as an Analytical Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Glasdegib-d4 as an analytical standard in the quantitative analysis of Glasdegib (B1662127), a targeted therapy approved for the treatment of acute myeloid leukemia (AML). The accurate measurement of Glasdegib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This compound, a stable isotope-labeled version of the parent drug, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, offering enhanced precision and accuracy.

Core Principles of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis by mass spectrometry. This technique, known as isotope dilution mass spectrometry, relies on the addition of a known quantity of the labeled standard to the unknown sample prior to any sample preparation steps. Because the stable isotope-labeled standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. Any sample loss during extraction or variations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, compensating for potential experimental variabilities.

Glasdegib: Mechanism of Action in the Hedgehog Signaling Pathway

Glasdegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in various cancers, including AML.[1][2] Glasdegib specifically targets the Smoothened (SMO) transmembrane protein, a key component of the Hh pathway.[1][3] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of GLI transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation. By binding to and inhibiting SMO, Glasdegib effectively blocks this signaling cascade, thereby suppressing the growth and survival of cancer cells that are dependent on the Hh pathway.[3][4]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibition GLI GLI SUFU->GLI Sequesters Active GLI Active GLI GLI->Active GLI Activation Target Genes Target Genes Active GLI->Target Genes Promotes Transcription Glasdegib Glasdegib Glasdegib->SMO Inhibits Sample_Preparation_Workflow cluster_workflow Sample Preparation Workflow start Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of Glasdegib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib (B1662127) is a potent and selective inhibitor of the Hedgehog signaling pathway, a critical cellular cascade involved in embryonic development and oncogenesis.[1][2][3] The deuterated analog, Glasdegib-d4, serves as an indispensable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry. Its isotopic labeling provides a distinct mass signature, enabling precise differentiation from the unlabeled drug without significantly altering its physicochemical behavior. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, supplemented with relevant data from its non-deuterated parent compound, Glasdegib. Detailed experimental protocols and visual representations of its mechanism of action and analytical workflows are presented to facilitate its application in research and drug development.

Chemical and Physical Properties

This compound is structurally identical to Glasdegib, with the exception of four deuterium (B1214612) atoms replacing hydrogen atoms on the 4-cyanophenyl moiety. This substitution is key to its utility as an internal standard.

General Properties
PropertyValue
Chemical Name 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl-2,3,5,6-d4)urea
Molecular Formula C₂₁H₁₈D₄N₆O
Appearance Off-white solid
Molecular Weight
CompoundMolecular Weight ( g/mol )Reference
This compound378.47[4]
Glasdegib374.44[5]
Isotopic Purity

The isotopic purity of this compound is a critical parameter for its use as an internal standard and is typically specified in the Certificate of Analysis provided by the supplier. This value, usually expressed as a percentage, indicates the extent of deuterium incorporation at the specified positions and the abundance of the unlabeled species. High isotopic purity is essential for minimizing cross-signal interference and ensuring accurate quantification.

Thermal Properties
CompoundOnset Melting Point (°C)Peak Melting Point (°C)Reference
Glasdegib Base235.2237.2[6]
Glasdegib Monomaleate195.4200.2[6]
Glasdegib Dimaleate165.9169.3[6]
Solubility

The solubility of Glasdegib is pH-dependent, a characteristic expected to be shared by this compound. The aqueous solubility of Glasdegib monomaleate has been reported as 1.7 mg/mL.[6] Further details on the solubility of Glasdegib monomaleate in various buffers are provided below.

pH of BufferSolubility (mg/mL)Reference
1.2~11.08 (after 24h)[6]
4.0Data not available
5.5Data not available
7.0Data not available

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Glasdegib exerts its therapeutic effect by inhibiting the Hedgehog (Hh) signaling pathway, a cascade that plays a crucial role in cell growth, differentiation, and survival.[1][2][7] The primary molecular target of Glasdegib is the Smoothened (SMO) receptor, a transmembrane protein.[1][2] In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog), the Patched (PTCH) receptor tonically inhibits SMO.[8][9][10][11] Ligand binding to PTCH relieves this inhibition, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[7][9][10][11] Glasdegib binds to and inhibits SMO, thereby blocking the downstream signaling cascade and suppressing the growth of cancer cells that are dependent on aberrant Hh pathway activation.[2][7]

Caption: Mechanism of Hedgehog pathway inhibition by Glasdegib.

Experimental Protocols

The accurate quantification of Glasdegib in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The following is a representative LC-MS/MS protocol where this compound is used as an internal standard.

Quantification of Glasdegib in Human Plasma by LC-MS/MS

This protocol is a composite of validated methods described in the literature.[2][5][11][12]

4.1.1. Sample Preparation (Protein Precipitation)

  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with an appropriate volume of this compound internal standard solution (e.g., 50 µL of a 100 ng/mL solution in methanol).

  • Add 600 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.2. Chromatographic Conditions

  • HPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Agilent 1200 series, Waters Acquity UPLC).

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is commonly used.[11][12]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.1% formic acid in water. A typical mobile phase composition is a 30:70 (v/v) ratio of acetonitrile to 0.1% formic acid.[11][12]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25°C.[5]

4.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer is required for multiple reaction monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glasdegib: The precursor ion will be [M+H]⁺ (m/z 375.2). The product ion will be a specific fragment generated upon collision-induced dissociation (to be determined via infusion and product ion scan).

    • This compound: The precursor ion will be [M+H]⁺ (m/z 379.2). The product ion should ideally be the same fragment as the unlabeled compound to ensure parallel fragmentation behavior.

  • Ion Source Parameters: Parameters such as ion spray voltage, source temperature, nebulizer gas, and collision energy should be optimized to achieve maximum signal intensity and stability for both the analyte and the internal standard.

LCMS_Workflow LC-MS/MS Analytical Workflow for Glasdegib Quantification Sample Plasma Sample (containing Glasdegib) Precipitation Protein Precipitation (Cold Acetonitrile) Sample->Precipitation IS Internal Standard (this compound) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC HPLC Separation (Reversed-Phase C18) Reconstitution->HPLC MS Mass Spectrometry (ESI+, MRM Detection) HPLC->MS Data Data Acquisition & Analysis (Peak Area Ratio) MS->Data

Caption: A typical bioanalytical workflow for Glasdegib quantification.

Stability

While comprehensive stability data for this compound is not widely published, studies on the parent drug, Glasdegib, have indicated its stability under various conditions.[5] For rigorous quantitative studies, it is imperative that researchers conduct their own stability assessments of this compound in the matrix of interest (e.g., plasma, tissue homogenates) under the specific storage and handling conditions of their experiments. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Conclusion

This compound is a critical reagent for the advancement of research and development involving Glasdegib. Its well-defined chemical structure and mass difference from the parent compound make it an ideal internal standard for mass spectrometry-based bioanalysis. This guide has provided a consolidated source of its chemical and physical properties, with necessary extrapolations from data on the non-deuterated form. The detailed experimental protocol and visual aids for its mechanism of action and analytical workflow are intended to provide a robust starting point for its application in the laboratory. For all quantitative applications, users are strongly advised to consult the supplier's Certificate of Analysis for batch-specific information on isotopic purity and chemical purity.

References

The Gold Standard in Bioanalysis: A Technical Guide to Glasdegib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Glasdegib-d4 as an internal standard in the quantitative bioanalysis of Glasdegib, a potent inhibitor of the Hedgehog signaling pathway. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in regulated drug development. This document provides a comprehensive overview of the mechanism of action of Glasdegib, the principles of using a deuterated internal standard, detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of relevant quantitative data.

Introduction: The Role of Glasdegib and the Need for Precise Quantification

Glasdegib is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] Aberrant activation of this pathway is implicated in the survival and proliferation of cancer stem cells in various malignancies, including acute myeloid leukemia (AML).[1] Glasdegib, in combination with low-dose cytarabine (B982), is approved for the treatment of newly diagnosed AML in older adults or those who are not candidates for intensive chemotherapy.[2]

Accurate measurement of Glasdegib concentrations in biological matrices is essential for pharmacokinetic studies, dose-response evaluations, and therapeutic drug monitoring. The complexity of biological samples necessitates the use of an internal standard to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for such applications due to its near-identical physicochemical properties to the analyte of interest.

Mechanism of Action: The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to the development and progression of cancers. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation. Glasdegib exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU | GLI GLI SUFU->GLI | GLI (active) GLI (active) GLI->GLI (active) Target Gene\nExpression Target Gene Expression GLI (active)->Target Gene\nExpression

Figure 1: Simplified Hedgehog Signaling Pathway

This compound as an Internal Standard: The Core Principle

This compound is a deuterated analog of Glasdegib, where four hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule with a higher mass that can be differentiated from the unlabeled Glasdegib by a mass spectrometer. However, the physicochemical properties of this compound remain virtually identical to those of Glasdegib.

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Any loss of the analyte (Glasdegib) during extraction, cleanup, or injection will be accompanied by a proportional loss of the internal standard (this compound). Similarly, any variation in ionization efficiency in the mass spectrometer will affect both molecules to the same extent. By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, accurate and precise quantification can be achieved, irrespective of these variations.

Experimental Protocols

While a specific published method detailing the use of this compound was not identified, the following protocols are synthesized from validated LC-MS/MS methods for Glasdegib quantification, representing a robust approach for its analysis using a deuterated internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start Plasma 100 µL Human Plasma Start->Plasma Add_IS Add 20 µL this compound (Internal Standard) Plasma->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_ACN Add 400 µL Cold Acetonitrile (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Vortex3 Vortex (30s) Reconstitute->Vortex3 LC_MS_Analysis LC-MS/MS Analysis Vortex3->LC_MS_Analysis

Figure 2: Experimental Workflow for Sample Preparation
Liquid Chromatography Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Glasdegib) m/z 375.2 → 198.1
MRM Transition (this compound) m/z 379.2 → 202.1
Collision Energy Optimized for each transition
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for Glasdegib quantification, extracted from various published studies. These values demonstrate the performance characteristics achievable with such methods.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Glasdegib1 - 10001> 0.99
Glasdegib5 - 50005> 0.995
Glasdegib2 - 20002> 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LQC598.5 - 102.3< 5.897.9 - 103.1< 6.2
MQC5099.1 - 101.5< 4.598.6 - 102.0< 5.1
HQC50098.8 - 102.0< 3.998.2 - 101.7< 4.8

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
GlasdegibLQC85.295.1 - 104.3
MQC87.596.8 - 103.5
HQC86.997.2 - 102.8

Synthesis of this compound

While commercial suppliers provide this compound, a detailed synthesis protocol is often proprietary. However, based on the known synthesis of Glasdegib, a plausible route for the introduction of deuterium atoms would involve the use of a deuterated precursor. For instance, in the synthesis of the cyanophenylurea moiety, a deuterated 4-aminobenzonitrile (B131773) (4-aminobenzonitrile-2,3,5,6-d4) could be used as a starting material. This would be reacted with a suitable activating agent (e.g., phosgene (B1210022) or a phosgene equivalent) to form an isocyanate, which is then reacted with the piperidine (B6355638) amine intermediate of Glasdegib to yield the final deuterated product.

Conclusion

The use of this compound as an internal standard is a cornerstone for the development of robust and reliable bioanalytical methods for the quantification of Glasdegib. Its near-identical chemical and physical properties to the unlabeled drug ensure that it effectively compensates for variations inherent in the analytical process, from sample extraction to mass spectrometric detection. This technical guide provides the foundational knowledge, experimental frameworks, and expected performance characteristics to aid researchers, scientists, and drug development professionals in the implementation of high-quality quantitative assays for Glasdegib, ultimately supporting its safe and effective clinical use.

References

An In-depth Technical Guide to the Synthesis and Purification of Glasdegib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Glasdegib-d4, a deuterated isotopologue of the Hedgehog signaling pathway inhibitor Glasdegib. This document is intended for an audience with a strong background in synthetic organic chemistry and pharmaceutical development.

Introduction

Glasdegib is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2][3] Glasdegib, in combination with low-dose cytarabine, is approved for the treatment of newly diagnosed AML in certain patient populations.

Deuterated drug analogues, such as this compound, are valuable tools in pharmaceutical research. The incorporation of deuterium (B1214612) can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and improved metabolic stability. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond by metabolic enzymes. Glasdegib is primarily metabolized by CYP3A4. This compound, with a molecular formula of C21H18D4N6O and a molecular weight of 378.47, can serve as an internal standard in pharmacokinetic studies or as a therapeutic agent with potentially enhanced properties.

Signaling Pathway of Glasdegib

Glasdegib targets the Hedgehog signaling pathway by inhibiting the Smoothened (SMO) receptor. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Ligand binding to PTCH relieves this inhibition, allowing SMO to activate the GLI family of transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival. By binding to and inhibiting SMO, Glasdegib blocks this signaling cascade, leading to decreased proliferation and increased apoptosis in cancer cells with aberrant Hh pathway activation.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Inhibition by Glasdegib PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off | SUFU_Gli SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli->Gli_R Target_Genes_off Target Gene Expression OFF Gli_R->Target_Genes_off | Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO (active) PTCH_on->SMO_on | Gli_A Gli Activator SMO_on->Gli_A SMO_inhibited SMO (inhibited) Target_Genes_on Target Gene Expression ON Gli_A->Target_Genes_on Glasdegib Glasdegib Glasdegib->SMO_inhibited |

Fig. 1: Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action.

Proposed Synthesis of this compound

While a specific, publicly available synthesis for this compound has not been detailed, a plausible route can be conceptualized based on the known synthesis of Glasdegib and general deuteration methodologies. The "-d4" designation suggests the incorporation of four deuterium atoms. Based on the structure of Glasdegib, the most probable locations for deuteration are the N-methyl group (providing a -d3 moiety) and a metabolically susceptible, non-stereogenic position on the piperidine (B6355638) ring. An alternative is the deuteration of two methylene (B1212753) groups on the piperidine ring.

This guide outlines a proposed synthesis focusing on the deuteration of the N-methyl group and one position on the piperidine ring.

Synthetic Scheme

Synthesis_of_Glasdegib_d4 cluster_synthesis Proposed Synthesis of this compound Starting_Material Piperidone Precursor Deuterated_Intermediate_1 N-CD3 Piperidone Starting_Material->Deuterated_Intermediate_1 CD3I, Base Deuterated_Intermediate_2 Deuterated Piperidone (d4-intermediate) Deuterated_Intermediate_1->Deuterated_Intermediate_2 H/D Exchange (e.g., D2O, catalyst) Deuterated_Amine (2R,4R)-2-(1H-benzo[d]imidazol-2-yl) -1-(methyl-d3)-piperidin-4-amine-d1 Deuterated_Intermediate_2->Deuterated_Amine Multi-step sequence (enzymatic resolution) Glasdegib_d4 This compound Deuterated_Amine->Glasdegib_d4 4-isocyanato- benzonitrile

Fig. 2: Proposed Synthetic Workflow for this compound.
Experimental Protocols

Step 1: Synthesis of N-(methyl-d3)-4-piperidone

A common precursor in the synthesis of Glasdegib is a protected 4-piperidone (B1582916) derivative. The synthesis of the N-trideuteromethyl analogue can be achieved by reacting the corresponding secondary amine (piperidone precursor) with a deuterated methylating agent.

  • Materials: 4-piperidone hydrochloride, potassium carbonate, deuterated methyl iodide (CD3I), acetonitrile.

  • Procedure: To a stirred suspension of 4-piperidone hydrochloride and potassium carbonate in acetonitrile, add deuterated methyl iodide (CD3I) dropwise at room temperature. The reaction mixture is then stirred at an elevated temperature (e.g., 60 °C) for several hours. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure to yield the crude N-(methyl-d3)-4-piperidone, which can be purified by distillation or chromatography.

Step 2: Deuteration of the Piperidone Ring

Introduction of a fourth deuterium atom onto the piperidine ring can be achieved through hydrogen-deuterium exchange catalysis. The protons alpha to the carbonyl group are susceptible to exchange under basic or acidic conditions in the presence of a deuterium source like D2O.

  • Materials: N-(methyl-d3)-4-piperidone, deuterium oxide (D2O), a suitable catalyst (e.g., sodium deuteroxide or a transition metal catalyst like palladium on carbon).

  • Procedure: The N-(methyl-d3)-4-piperidone is dissolved in a mixture of D2O and a co-solvent if necessary. A catalytic amount of base (e.g., NaOD) is added, and the mixture is heated to facilitate the H/D exchange at the alpha-positions to the carbonyl. The reaction progress is monitored by NMR or mass spectrometry to confirm the incorporation of deuterium. Upon completion, the product is extracted and purified.

Step 3: Asymmetric Synthesis of the Deuterated Amine Intermediate

A key step in the synthesis of Glasdegib is the establishment of the correct stereochemistry at the C2 and C4 positions of the piperidine ring. This is achieved through a dynamic kinetic resolution (DKR) using a transaminase enzyme.

  • Procedure: The deuterated piperidone from the previous step is subjected to an enzymatic transamination reaction. This process involves a transaminase enzyme (e.g., ATA-036) in a suitable buffer system (e.g., borate (B1201080) buffer) with an amine donor. This enzymatic step stereoselectively converts the ketone to the desired (2R,4R)-amine. The resulting amine is then reacted with a protected o-phenylenediamine, followed by cyclization to form the benzimidazole (B57391) ring.

Step 4: Final Urea (B33335) Formation

The final step involves the coupling of the deuterated amine intermediate with 4-isocyanatobenzonitrile to form the urea linkage.

  • Procedure: The deuterated (2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-(methyl-d3)-piperidin-4-amine-d1 is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF). To this solution, 4-isocyanatobenzonitrile is added, and the reaction is stirred at room temperature until completion. The crude this compound is then isolated by precipitation or solvent evaporation.

Purification of this compound

Purification of isotopically labeled compounds is crucial to ensure high chemical and isotopic purity. A multi-step purification strategy is typically employed.

Purification Workflow

Purification_Workflow Crude Crude this compound Chromatography Silica (B1680970) Gel Chromatography Crude->Chromatography Removal of non-polar impurities Recrystallization Recrystallization Chromatography->Recrystallization Further purification and isolation of desired polymorph Final_Product Pure this compound Recrystallization->Final_Product High purity product

Fig. 3: General Purification Workflow for this compound.
Experimental Protocols

1. Silica Gel Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane/methanol mixture). The optimal solvent system needs to be determined by thin-layer chromatography (TLC).

  • Procedure: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column. The column is eluted with the determined solvent system, and fractions are collected and analyzed by TLC or LC-MS to identify the pure product.

2. Recrystallization:

  • Solvent System: A suitable solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include isopropanol/water mixtures or acetonitrile.

  • Procedure: The material purified by chromatography is dissolved in the minimum amount of the hot solvent system. The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, based on typical yields and purities for similar reactions.

Table 1: Synthesis Data for this compound

StepReactionStarting MaterialProductYield (%)Purity (%)
1N-trideuteromethylation4-piperidone hydrochlorideN-(methyl-d3)-4-piperidone85-95>95 (GC-MS)
2Piperidone DeuterationN-(methyl-d3)-4-piperidoned4-piperidone intermediate70-85>90 (NMR)
3Asymmetric Amination & Cyclizationd4-piperidone intermediateDeuterated amine50-65>98 (chiral HPLC)
4Urea FormationDeuterated amineCrude this compound80-90~90 (HPLC)

Table 2: Purification Data for this compound

Purification StepInput MaterialOutput MaterialRecovery (%)Purity (HPLC, %)Isotopic Purity (%)
Silica Gel ChromatographyCrude this compoundPurified this compound75-85>98>99
RecrystallizationPurified this compoundCrystalline this compound85-95>99.5>99

Table 3: Analytical Characterization Data for this compound

Analytical MethodParameterExpected Value
Mass Spectrometry (ESI-MS) [M+H]⁺m/z 379.2
Isotopic DistributionConsistent with d4 labeling
¹H NMR Integration of N-CH₃ signalSignificantly reduced or absent
Integration of specific piperidine proton signalReduced
¹³C NMR N-CH₃ signalTriplet (due to C-D coupling)
HPLC Purity>99.5%
Retention TimeSimilar to unlabeled Glasdegib

Conclusion

This technical guide has outlined a plausible and detailed approach for the synthesis and purification of this compound. The proposed synthetic route leverages known methodologies for the synthesis of Glasdegib, incorporating specific deuteration steps. The purification strategy employs standard chromatographic and recrystallization techniques to achieve high chemical and isotopic purity. The successful synthesis and purification of this compound will provide a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and oncology. It is important to note that the specific reaction conditions and purification protocols may require optimization for successful implementation.

References

Glasdegib-d4 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Certificate of Analysis for Glasdegib-d4 provides critical insights into its purity, identity, and quality, which are essential for its application in research and development. This guide dissects the typical data and methodologies presented in such a certificate, offering a clear understanding for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key analytical results for a representative batch of this compound.

Test Method Specification Result
PurityHPLC≥ 98.0%99.7%
Identity¹H NMRConforms to structureConforms
Mass Spectrometry (ESI)Conforms to structureConforms
Isotopic PurityMass Spectrometry (ESI)≥ 99 atom % D99.8%
Residual SolventsGC-HS≤ 0.5%0.1%
Water ContentKarl Fischer Titration≤ 0.5%0.2%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the analytical results presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the this compound compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV absorbance at a specific wavelength (e.g., 254 nm).

  • Procedure: A solution of this compound is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase (column) and the mobile phase. The detector measures the absorbance of the eluting components, and the purity is calculated based on the area of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
  • Objective: To confirm the chemical structure of this compound and the position of the deuterium (B1214612) labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).

  • Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule, confirming the overall structure and the absence of protons at the deuterated positions.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Objective: To confirm the molecular weight of this compound and determine its isotopic purity.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for molecules like Glasdegib.

  • Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The instrument then separates the ions based on their mass-to-charge ratio. The resulting mass spectrum should show a prominent peak corresponding to the molecular weight of this compound. The isotopic purity is determined by analyzing the distribution of isotopic peaks.

Visualizations

Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action

Glasdegib is an inhibitor of the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. The diagram below illustrates the pathway's "on" and "off" states and the inhibitory action of Glasdegib.

Hedgehog_Pathway cluster_off Hedgehog 'Off' State cluster_on Hedgehog 'On' State cluster_drug Pharmacological Intervention PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI->GLI_R Hh Hedgehog Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound Binds SMO_on SMO PTCH1_bound->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits SUFU GLI_A GLI-A (Activator) SUFU_on->GLI_A Releases GLI Target_Genes Target Gene Expression GLI_A->Target_Genes Activates Glasdegib This compound SMO_inhibited SMO Glasdegib->SMO_inhibited Inhibits

Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action.

Experimental Workflow for Purity Analysis via HPLC

The following diagram outlines the typical workflow for determining the purity of a this compound sample using HPLC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample This compound Batch Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

Workflow for Determining the Purity of this compound using HPLC.

Methodological & Application

Application Note: High-Throughput Quantification of Glasdegib in Human Plasma using LC-MS/MS with Glasdegib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glasdegib in human plasma. Glasdegib, a Hedgehog signaling pathway inhibitor, requires precise monitoring in pharmacokinetic and drug metabolism studies.[1][2] This method utilizes a stable isotope-labeled internal standard, Glasdegib-d4, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed to be suitable for high-throughput analysis in a drug development setting.

Introduction

Glasdegib is an oral small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML).[3] By inhibiting this pathway, Glasdegib disrupts the proliferation and survival of cancer cells.[3] In 2018, the U.S. Food and Drug Administration (FDA) approved Glasdegib in combination with low-dose cytarabine (B982) for the treatment of newly diagnosed AML in adult patients who are not candidates for intensive chemotherapy.

The development of a reliable bioanalytical method is crucial for characterizing the pharmacokinetic profile of Glasdegib and for therapeutic drug monitoring. LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for quantifying drugs and their metabolites in complex biological matrices. This application note details a validated LC-MS/MS method for the determination of Glasdegib in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing and instrument response.

Signaling Pathway of Glasdegib

Glasdegib targets the Hedgehog signaling pathway by inhibiting the Smoothened (SMO) receptor. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. When the Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival. In many cancers, this pathway is aberrantly activated. Glasdegib directly binds to and inhibits SMO, thereby blocking the downstream signaling cascade and reducing the proliferation of cancer cells.

Glasdegib_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State (Aberrant Activation in Cancer) cluster_inhibition Inhibition by Glasdegib PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI (Repressed) SUFU_off->GLI_off Represses Hh_on Hedgehog Ligand (or mutation) PTCH_on PTCH Hh_on->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved GLI_on GLI (Active) SMO_on->GLI_on Activates SMO_inhibited SMO (Inactive) TargetGenes Target Gene Expression (Proliferation, Survival) GLI_on->TargetGenes Glasdegib Glasdegib Glasdegib->SMO_inhibited Inhibits

Caption: Mechanism of Action of Glasdegib in the Hedgehog Signaling Pathway.

Experimental Workflow

The analytical workflow consists of sample preparation by protein precipitation, followed by chromatographic separation using reversed-phase HPLC, and subsequent detection by tandem mass spectrometry.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 100 µL Human Plasma Add_IS Add 25 µL this compound (IS) Plasma_Sample->Add_IS Add_ACN Add 300 µL Acetonitrile (B52724) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge (e.g., 10,000 x g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Processing Data Acquisition & Processing MS_Detection->Data_Processing Quantification Quantification (Analyte/IS Peak Area Ratio) Data_Processing->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Glasdegib.

Materials and Methods

Reagents and Chemicals
  • Glasdegib reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Glasdegib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Glasdegib in acetonitrile to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Glasdegib stock solution.

  • Working Solutions: Prepare serial dilutions of the Glasdegib stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation Protocol: Protein Precipitation
  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for double blanks).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., Symmetry C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 30:70 (A:B)
Flow Rate 0.4 - 1.0 mL/min
Column Temperature 25°C (Ambient)
Injection Volume 5 µL
Run Time 3.5 - 6.0 minutes
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Glasdegib 375.196.015022
This compound (IS) 379.196.015022

Note: The MRM transition for Glasdegib is based on published data. The transition for this compound is predicted based on a stable d4-labeled parent ion fragmenting to the same product ion as the unlabeled compound. Collision energy for the internal standard should be optimized but is expected to be similar to the analyte.

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

ParameterResult
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal, compensated by IS
Lower Limit of Quantification (LLOQ) 1.0 ng/mL

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Glasdegib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results by compensating for potential variations during sample preparation and analysis. The protein precipitation method is simple, fast, and suitable for high-throughput applications. The chromatographic conditions provide a good peak shape and a short run time, allowing for the rapid analysis of a large number of samples.

Conclusion

The described LC-MS/MS method is a reliable, sensitive, and high-throughput approach for the quantification of Glasdegib in human plasma. This application note provides a comprehensive protocol that can be readily implemented in research and drug development laboratories for pharmacokinetic studies and therapeutic drug monitoring of Glasdegib.

References

Application Notes and Protocols for Pharmacokinetic Studies of Glasdegib using Glasdegib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib (B1662127) is an oral inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[1][2][3] It is approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in certain patient populations.[4][5] Understanding the pharmacokinetic (PK) profile of Glasdegib is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. This document provides detailed protocols for conducting pharmacokinetic studies of Glasdegib, with a specific focus on the use of its deuterated analog, Glasdegib-d4, as an internal standard for bioanalytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis. It ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects during LC-MS/MS analysis.

Pharmacokinetic Profile of Glasdegib

Glasdegib exhibits dose-proportional pharmacokinetics. The following tables summarize key pharmacokinetic parameters reported in human studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Glasdegib in Humans

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
50 mg3214958717.4
100 mg (oral tablet)---14.3
50 mg (intravenous)---13.8
25-100 mg-2-4-20.7 ± 7.7

Table 2: Multiple-Dose Pharmacokinetic Parameters of Glasdegib in Humans

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Average Concentration (Css) (ng/mL)Reference
50 mg54249310388
25-100 mg-2-4--

Experimental Protocols

Clinical Study Conduct and Sample Collection

A typical pharmacokinetic study of Glasdegib involves the following steps:

  • Subject Recruitment: Recruit healthy volunteers or patients with the relevant indications. Ensure all participants provide informed consent.

  • Drug Administration: Administer a single oral dose of Glasdegib (e.g., 100 mg).

  • Blood Sample Collection: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points. A typical sampling schedule would be pre-dose (0 h), and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -70°C until bioanalysis.

Bioanalytical Method for Glasdegib Quantification in Plasma

This protocol describes a validated LC-MS/MS method for the quantification of Glasdegib in human plasma using this compound as an internal standard.

  • Glasdegib reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Human plasma (blank)

  • Stock Solutions: Prepare primary stock solutions of Glasdegib and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • Working Solutions: Prepare serial dilutions of the Glasdegib stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound for spiking into all samples.

  • Thaw the plasma samples, calibration standards, and QC samples on ice.

  • To a 200 µL aliquot of plasma, add 500 µL of diluent.

  • Add a known amount of the this compound internal standard working solution.

  • Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for approximately 2 minutes.

  • Centrifuge the samples at 4000 rpm for 15-20 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.

Table 3: LC-MS/MS Parameters for Glasdegib Analysis

ParameterConditionReference
LC System
ColumnC18 symmetric column (150 mm x 4.6 mm, 3.5 µm) or Zorbax XDB-C18 (50 x 2.1 mm, 5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Elution ModeIsocratic (e.g., 30:70 A:B) or Gradient
Flow Rate0.4 - 1 mL/min
Injection Volume10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
IonSpray Voltage3000 V
Temperature550°C
MRM TransitionsTo be optimized for Glasdegib and this compound
  • Prepare a calibration curve by spiking blank plasma with known concentrations of Glasdegib. A typical range is 6.00 to 120 ng/mL.

  • Prepare at least three levels of QC samples (low, medium, and high) in blank plasma.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Signaling Pathways and Experimental Workflows

Glasdegib_PK_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase A Subject Recruitment & Dosing B Blood Sample Collection (Time-course) A->B C Plasma Preparation (Centrifugation) B->C D Sample Storage (-70°C) C->D E Sample Thawing & Spiking (this compound IS) D->E F Protein Precipitation E->F G Centrifugation F->G H Supernatant Transfer G->H I LC-MS/MS Analysis H->I J Data Acquisition & Processing I->J K Concentration Determination (Calibration Curve) J->K L Pharmacokinetic Analysis (NCA) K->L M Reporting L->M

Caption: Experimental workflow for a Glasdegib pharmacokinetic study.

Conclusion

This document provides a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Glasdegib using this compound as an internal standard. The use of a validated LC-MS/MS method with a stable isotope-labeled internal standard is essential for generating reliable and accurate pharmacokinetic data, which is fundamental for the clinical development and therapeutic use of Glasdegib.

References

preparing Glasdegib-d4 stock and working solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, which plays a critical role in cell differentiation, proliferation, and survival.[1] Aberrant activation of the Hh pathway is implicated in the progression of various cancers, including acute myeloid leukemia (AML).[1][2] Glasdegib targets the Smoothened (SMO) receptor, a key transmembrane protein in this cascade.[1][3] By inhibiting SMO, Glasdegib effectively blocks downstream signaling, leading to decreased proliferation and increased apoptosis in cancer cells.[1]

Glasdegib-d4 is a deuterated form of Glasdegib, commonly used as an internal standard in quantitative analytical methods like mass spectrometry to ensure accuracy and precision. This document provides detailed protocols for the preparation of this compound stock and working solutions for research applications.

Data Presentation

Physicochemical Properties of Glasdegib
PropertyValueSource
Molecular FormulaC₂₁H₂₂N₆O[4]
Molecular Weight374.44 g/mol [4]
Water Solubility< 1 mg/mL (insoluble or slightly soluble)[4]
Ethanol Solubility< 1 mg/mL (insoluble or slightly soluble)[4]
DMSO Solubility44 mg/mL (117.51 mM)[4]
Recommended Storage Conditions
FormStorage TemperatureDurationNotesSource
Solid Powder-20°C3 yearsProtect from light and moisture.[5]
4°C2 years[5]
In DMSO-80°C6 months - 1 yearAliquot to avoid repeated freeze-thaw cycles.[4][5]
-20°C1 month[5]

Signaling Pathway

Glasdegib inhibits the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival. Glasdegib's inhibition of SMO prevents these downstream events.[1]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO GLI GLI Complex SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_A Active GLI GLI->GLI_A Processing Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Cell Proliferation & Survival Cell Proliferation & Survival Target_Genes->Cell Proliferation & Survival Glasdegib_d4 This compound Glasdegib_d4->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Calculation:

The molecular weight of Glasdegib is 374.44 g/mol .[4] For this compound, four hydrogen atoms are replaced by deuterium (B1214612) atoms. The atomic weight of hydrogen is ~1.008 g/mol , and deuterium is ~2.014 g/mol .

  • Approximate Molecular Weight of this compound = 374.44 + 4 * (2.014 - 1.008) ≈ 378.46 g/mol .

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 378.46 g/mol x 1000 mg/g = 3.78 mg

Procedure:

  • Preparation: Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 3.78 mg of this compound powder and transfer it to the tube.

  • Dissolution: Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used if necessary, but check for temperature sensitivity.[6]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryogenic vials. Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[4][5]

Protocol 2: Preparation of Working Solutions from DMSO Stock

Important Considerations:

  • The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5]

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

  • To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, before the final dilution into the aqueous buffer or cell culture medium.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 with DMSO.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium or assay buffer to achieve the desired final working concentration. Mix thoroughly by gentle inversion or pipetting.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock to 999 µL of the medium. The final DMSO concentration would be 0.1%.

Experimental Workflow

Experimental_Workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_application Experimental Application weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate_dilution Intermediate Dilution (in DMSO, optional) thaw->intermediate_dilution final_dilution Final Dilution in Aqueous Buffer/Medium thaw->final_dilution Direct Dilution intermediate_dilution->final_dilution assay Perform Assay (e.g., Cell Culture) final_dilution->assay control Include Vehicle Control (DMSO only) control->assay

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for Glasdegib Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib (B1662127) is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of newly-diagnosed acute myeloid leukemia (AML) in certain patients. Accurate quantification of Glasdegib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the sample preparation of Glasdegib in human plasma for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1] The primary sample preparation techniques covered are Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques

The goal of sample preparation is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and contaminate the analytical instrument. The choice of technique depends on factors such as the desired level of cleanliness, recovery, throughput, and cost.

Protein Precipitation (PPT)

Protein precipitation is a widely used, simple, and rapid method for sample preparation.[2] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.[2] Acetonitrile (B52724) is a common choice for this purpose.[3][4][5]

Workflow for Protein Precipitation:

plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is ppt_solvent Add Acetonitrile (e.g., 300-500 µL) is->ppt_solvent vortex Vortex Mix ppt_solvent->vortex centrifuge Centrifuge (e.g., 4000 rpm, 15-20 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for Glasdegib Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.[6] It involves passing the sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. For the simultaneous quantification of cytarabine (B982) and Glasdegib, a cation exchange solid-phase extraction cartridge has been utilized.[7]

Workflow for Solid-Phase Extraction:

cluster_spe SPE Cartridge condition Conditioning equilibrate Equilibration condition->equilibrate load Load Sample equilibrate->load wash Wash load->wash elute Elution wash->elute analysis LC-MS/MS Analysis elute->analysis plasma Plasma Sample plasma->load

Caption: Solid-Phase Extraction Workflow for Glasdegib Analysis.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation techniques for Glasdegib analysis in plasma based on published data.

ParameterProtein PrecipitationSolid-Phase Extraction (Cation Exchange)
Recovery 99.94%[1][8]93.93% - 101.43%[7]
Matrix Effect Minimal interference (98.56%)[1]Not explicitly stated, but high recovery suggests minimal interference[7]
Linear Range 6 - 120 ng/mL[3][8]5 - 3000 ng/mL[7]
Lower Limit of Quantification (LLOQ) 6 ng/mL[3][8]5 ng/mL[7]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is based on a validated LC-MS/MS method for the quantification of Glasdegib in human plasma.[3][8]

Materials:

  • Human plasma

  • Glasdegib reference standard

  • Internal Standard (IS) (e.g., Gilteritinib)[3]

  • Acetonitrile (HPLC grade)[3]

  • Formic acid (AR grade)[3]

  • Milli-Q water

  • Microcentrifuge tubes (2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of Glasdegib (e.g., 600 ng/mL) by dissolving a precisely weighed amount in a diluent (e.g., acetonitrile and 0.1% formic acid in a 30:70 ratio).[3]

    • Prepare working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 6 ng/mL to 120 ng/mL.[8]

    • Prepare a stock solution of the internal standard (e.g., Gilteritinib).[3]

  • Sample Preparation:

    • Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.[3]

    • Add the internal standard solution.

    • Add 500 µL of diluent (acetonitrile: 0.1% formic acid, 30:70).[3]

    • To precipitate the plasma proteins, add 300 µL of chilled acetonitrile.[3]

    • Vortex the mixture for approximately 2 minutes.[3]

    • Centrifuge the tubes at 4000 rpm for 15-20 minutes.[3][8]

    • Carefully transfer the supernatant to an HPLC vial for analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on a method for the simultaneous quantification of Cytarabine and Glasdegib in rat plasma.[7]

Materials:

  • Rat or human plasma

  • Glasdegib reference standard

  • Internal Standard (IS) (e.g., Duvelisib)[7]

  • Cation exchange solid-phase extraction cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (LC grade)

  • SPE manifold

  • Collection tubes

Procedure:

  • Preparation of Stock and Standard Solutions:

    • Prepare stock and working standard solutions of Glasdegib and the internal standard in an appropriate solvent.

    • Prepare calibration standards and quality control samples by spiking blank plasma with the working standard solutions to achieve a concentration range of 5-3000 ng/mL.[7]

  • SPE Procedure:

    • Conditioning: Condition the cation exchange SPE cartridge.

    • Equilibration: Equilibrate the cartridge with an appropriate buffer.

    • Loading: Load the plasma sample onto the conditioned and equilibrated cartridge.

    • Washing: Wash the cartridge to remove endogenous interferences.

    • Elution: Elute Glasdegib and the internal standard from the cartridge with an appropriate elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is essential for the sensitive and selective quantification of Glasdegib.[1]

Typical LC-MS/MS Parameters:

  • Chromatographic Column: C18 symmetric column (e.g., 150 mm x 4.6 mm, 3.5 µm).[1][3]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% formic acid (e.g., 30:70 v/v), with the pH adjusted to 4.0.[1][3]

  • Flow Rate: 1 mL/min.[1][3]

  • Injection Volume: 5.0 µL.[7]

  • Total Run Time: Approximately 6 minutes.[3][8]

  • Retention Time for Glasdegib: Approximately 2.62 minutes.[1][3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM).[7]

Hedgehog Signaling Pathway

Glasdegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway.[8] This pathway is crucial in embryonic development and can be aberrantly activated in some cancers.

cluster_off Pathway OFF cluster_on Pathway ON Hh Hedgehog Ligand PTCH1 PTCH1 SMO SMO SUFU SUFU GLI GLI TargetGenes Target Gene Expression Glasdegib Glasdegib SMO_on SMO (Active) Glasdegib->SMO_on Inhibits PTCH1_off PTCH1 SMO_off SMO (Inhibited) PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_rep GLI (Repressor) SUFU_off->GLI_rep Cleavage Hh_on Hedgehog Ligand PTCH1_on PTCH1 Hh_on->PTCH1_on Binds PTCH1_on->SMO_on Inhibition Relieved GLI_act GLI (Activator) SMO_on->GLI_act Activates TargetGenes_on Target Gene Expression GLI_act->TargetGenes_on

Caption: Simplified Hedgehog Signaling Pathway and the Action of Glasdegib.

Conclusion

The choice of sample preparation technique for Glasdegib analysis in plasma is a critical step that impacts the reliability and accuracy of the results. Protein precipitation offers a rapid and straightforward approach with high recovery, while solid-phase extraction can provide cleaner samples, which may be necessary for certain applications. The detailed protocols and comparative data presented here serve as a valuable resource for researchers and scientists involved in the analysis of Glasdegib, enabling them to select and implement the most appropriate method for their specific needs.

References

Application Notes and Protocols for Bioequivalence Studies of Glasdegib Using Glasdegib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib (B1662127) is an oral inhibitor of the Hedgehog signaling pathway, a crucial regulator of cellular processes that, when aberrantly activated, is implicated in the progression of various cancers, including acute myeloid leukemia (AML).[1][2][3] As generic formulations of Glasdegib are developed, establishing bioequivalence is a critical step for regulatory approval. This requires demonstrating that the generic product exhibits a comparable rate and extent of absorption to the reference-listed drug.

The use of a stable isotope-labeled internal standard, such as Glasdegib-d4, is the gold standard for quantitative bioanalysis in pharmacokinetic (PK) studies.[4][5] this compound, being chemically and physically almost identical to Glasdegib, co-elutes during chromatography and experiences similar extraction efficiencies and matrix effects. This allows for highly accurate and precise quantification of Glasdegib in biological matrices like human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS), effectively normalizing for experimental variability.

These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of Glasdegib, leveraging this compound as the internal standard.

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Glasdegib targets and inhibits the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. In a healthy state, the Patched (PTCH) receptor suppresses SMO activity. However, in certain cancers, this pathway is dysregulated, leading to unchecked SMO activation and subsequent activation of the GLI family of transcription factors. These transcription factors promote the expression of genes involved in cancer cell proliferation and survival. By binding to and inhibiting SMO, Glasdegib blocks this signaling cascade, leading to decreased proliferation and increased apoptosis of cancer cells.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON (Aberrant Activation in Cancer) cluster_inhibition Inhibition by Glasdegib PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters & Promotes Cleavage Nucleus_off Nucleus GLI_off->Nucleus_off Repressor Fragment Enters Nucleus Genes_off Target Genes (Inactive) Hedgehog Hedgehog Ligand PTCH_on PTCH Hedgehog->PTCH_on Binds SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI (Active) SUFU_on->GLI_on Releases Nucleus_on Nucleus GLI_on->Nucleus_on Enters Nucleus Genes_on Target Genes (Active) Cell Proliferation, Survival Nucleus_on->Genes_on Activates Transcription Glasdegib Glasdegib SMO_inhibited SMO Glasdegib->SMO_inhibited Inhibits Downstream Downstream Signaling Blocked SMO_inhibited->Downstream

Caption: Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action.

Bioequivalence Study Protocol

A typical bioequivalence study for Glasdegib would involve a randomized, single-dose, two-way crossover design conducted in healthy adult subjects under fasting conditions. For certain drugs, studies under fed conditions may also be required.

Study Design and Conduct

Bioequivalence_Study_Workflow cluster_screening Phase 1: Subject Recruitment & Screening cluster_period1 Phase 2: Dosing Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Dosing Period 2 (Crossover) cluster_analysis Phase 5: Bioanalysis & Data Evaluation Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization1 Randomization to Test (T) or Reference (R) Informed_Consent->Randomization1 Dosing1 Single Oral Dose of Glasdegib (T or R) (Fasting) Randomization1->Dosing1 Sampling1 Serial Blood Sampling (e.g., up to 96h post-dose) Dosing1->Sampling1 Washout Washout Period (e.g., >6 days) Sampling1->Washout Dosing2 Single Oral Dose of Glasdegib (R or T) (Fasting) Washout->Dosing2 Sampling2 Serial Blood Sampling (e.g., up to 96h post-dose) Dosing2->Sampling2 Sample_Prep Plasma Sample Preparation (with this compound IS) Sampling2->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUCt, AUCI) LCMS_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Interval) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow for a Two-Way Crossover Bioequivalence Study.

Key Study Parameters:

  • Objective: To compare the rate and extent of absorption of a test formulation of Glasdegib with a reference formulation.

  • Study Population: Healthy male and non-pregnant, non-lactating female subjects, typically aged 18-55 years. For kinase inhibitors, specific exclusion criteria may be necessary to avoid potential safety risks.

  • Dose: A single oral 100 mg dose of Glasdegib.

  • Washout Period: A sufficient period to ensure complete elimination of the drug from the body, typically at least 5 times the drug's half-life. For Glasdegib, with a half-life of approximately 14 hours, a washout period of at least 6 days is appropriate.

  • Blood Sampling: Serial blood samples collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

  • Pharmacokinetic Parameters: The primary endpoints are the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-inf), and the maximum plasma concentration (Cmax).

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-inf should fall within the acceptance range of 80.00% to 125.00%.

Bioanalytical Method Protocol using LC-MS/MS

This protocol outlines a validated method for the quantification of Glasdegib in human plasma using this compound as an internal standard (IS).

1. Materials and Reagents:

  • Glasdegib reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (AR grade)

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Deionized water

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Glasdegib and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Glasdegib stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 200 µL of human plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add a specified amount of this compound working solution to all samples except the blank matrix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 15-20 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumentation and Conditions: The following are typical starting conditions that may require optimization.

ParameterCondition
LC System Agilent or equivalent HPLC/UPLC system
Column C18 symmetric column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 40°C)
MS System Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive Ion Mode
MRM Transitions To be determined by direct infusion of Glasdegib and this compound
Retention Time Approximately 2.6 minutes for Glasdegib

5. Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:

  • Selectivity and Specificity

  • Linearity (e.g., 6-120 ng/mL)

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, post-preparative)

Data Presentation and Interpretation

Quantitative data from the bioequivalence study should be summarized in clear, structured tables to facilitate comparison of the pharmacokinetic profiles of the test and reference products.

Table 1: Summary of Pharmacokinetic Parameters for Glasdegib (Illustrative Data)

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (ng/mL) 765.2 ± 150.8775.3 ± 162.198.7092.50% - 105.35%
AUC0-t (ng·h/mL) 8540.6 ± 1705.38610.9 ± 1812.599.1894.20% - 104.45%
AUC0-inf (ng·h/mL) 8910.2 ± 1790.19005.4 ± 1895.698.9493.85% - 104.30%
Tmax (h) 2.0 (1.0 - 4.0)2.0 (1.0 - 4.0)--
t1/2 (h) 14.1 ± 2.514.3 ± 2.8--

*Median (Min - Max) for Tmax. SD = Standard Deviation.

Interpretation of Results

BE_Decision_Logic start Calculate 90% Confidence Intervals (CI) for Geometric Mean Ratios (Cmax, AUC0-t, AUC0-inf) check_ci Is the 90% CI for each parameter entirely within 80.00% to 125.00%? start->check_ci bioequivalent Conclusion: Bioequivalent check_ci->bioequivalent Yes not_bioequivalent Conclusion: Not Bioequivalent check_ci->not_bioequivalent No

Caption: Decision Logic for Bioequivalence Assessment.

Based on the illustrative data in Table 1, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf all fall within the regulatory acceptance range of 80.00% to 125.00%. Therefore, the test product would be considered bioequivalent to the reference product.

Conclusion

The use of this compound as an internal standard in a well-designed and validated LC-MS/MS bioanalytical method is essential for the accurate and reliable conduct of bioequivalence studies for Glasdegib. The protocols and methodologies outlined in these application notes provide a robust framework for researchers and drug development professionals to successfully evaluate the bioequivalence of new Glasdegib formulations, ensuring that they meet the required standards of pharmaceutical equivalence and performance.

References

Application Note: Quantitative Analysis of Glasdegib in Human Plasma using Liquid-Liquid Extraction with Glasdegib-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and quantification of Glasdegib (B1662127), a Hedgehog signaling pathway inhibitor, from human plasma. The methodology employs a robust liquid-liquid extraction (LLE) procedure using Glasdegib-d4 as a stable isotope-labeled internal standard (IS). This method is designed for high-throughput bioanalytical applications, offering excellent recovery and minimal matrix effects, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. Subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Glasdegib is an orally administered small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML).[1] Glasdegib, in combination with low-dose cytarabine, is approved for the treatment of newly diagnosed AML in specific patient populations.[3]

Accurate measurement of Glasdegib concentrations in biological matrices like human plasma is essential for evaluating its pharmacokinetic profile, ensuring patient safety, and optimizing dosing regimens. Liquid-liquid extraction is a highly effective sample preparation technique that separates the analyte from plasma proteins and other endogenous interferences, leading to a cleaner extract and improved analytical sensitivity.[4] The use of a deuterated internal standard, this compound, compensates for variability during sample processing and analysis, ensuring high precision and accuracy.

Mechanism of Action: Hedgehog Pathway Inhibition

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH) receptor inhibits the activity of the Smoothened (SMO) receptor. This leads to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLIr), preventing the transcription of target genes.

When SHH binds to PTCH, the inhibition on SMO is relieved. Active SMO prevents the cleavage of GLI proteins, allowing their accumulation in the activator form (GLIa). GLIa then translocates to the nucleus to activate the transcription of Hh target genes, which promote cell growth and proliferation. Glasdegib exerts its therapeutic effect by directly binding to and inhibiting SMO, thereby blocking the signaling cascade even in the presence of Hh ligands.

Hedgehog_Pathway cluster_off Hedgehog Pathway: OFF State cluster_on Hedgehog Pathway: ON State cluster_drug Glasdegib Mechanism of Action PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex GLIr GLIr (Repressor) SUFU_GLI_off->GLIr Proteolytic Cleavage Nucleus_off Nucleus GLIr->Nucleus_off Translocates to TargetGenes_off Target Gene Transcription OFF SHH SHH Ligand PTCH_on PTCH SHH->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on Inhibits Cleavage GLIa GLIa (Activator) SUFU_GLI_on->GLIa Releases Nucleus_on Nucleus GLIa->Nucleus_on Translocates to TargetGenes_on Target Gene Transcription ON Glasdegib Glasdegib SMO_inhibited SMO (Inactive) Glasdegib->SMO_inhibited Directly Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib on SMO.

Experimental Protocol: Liquid-Liquid Extraction

This protocol details the LLE procedure for extracting Glasdegib from human plasma samples.

Materials and Reagents
  • Human plasma (K2-EDTA as anticoagulant)

  • Glasdegib reference standard

  • This compound (Internal Standard)

  • Methyl Tert-Butyl Ether (MTBE), HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic Acid, 0.1% solution

  • Ammonium (B1175870) Hydroxide (B78521), 0.5 M (for pH adjustment)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Centrifuge capable of 4000 rpm

  • Nitrogen evaporator or vacuum concentrator

Preparation of Solutions
  • Glasdegib Stock Solution (1 mg/mL): Accurately weigh and dissolve Glasdegib reference standard in methanol.

  • This compound IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the Glasdegib stock solution with 50:50 acetonitrile/water to prepare calibration curve standards and quality control (QC) samples at desired concentrations.

  • IS Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile/water.

Extraction Procedure
  • Sample Aliquoting: Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 50 ng/mL IS working solution to each tube (except for blank matrix samples).

  • pH Adjustment: Add 50 µL of 0.5 M ammonium hydroxide to each tube to basify the sample, ensuring Glasdegib is in its neutral form for optimal extraction into an organic solvent.

  • Vortex: Briefly vortex the mixture for 10 seconds.

  • Addition of Extraction Solvent: Add 1.0 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers and pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the upper organic layer (~900 µL) to a clean tube, avoiding the aqueous layer and protein pellet.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 0.1% Formic Acid in Water:Acetonitrile).

  • Final Vortex: Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction Workflow

LLE_Workflow arrow arrow start Start: 200 µL Plasma Sample spike_is Spike with 20 µL This compound IS (50 ng/mL) start->spike_is adjust_ph Add 50 µL 0.5 M NH4OH (Vortex 10s) spike_is->adjust_ph add_solvent Add 1.0 mL MTBE adjust_ph->add_solvent vortex_extract Vortex for 5 minutes add_solvent->vortex_extract centrifuge Centrifuge at 4000 rpm for 10 min vortex_extract->centrifuge transfer Transfer Organic Layer (Supernatant) centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Step-by-step workflow for the liquid-liquid extraction of Glasdegib.

LC-MS/MS Analytical Conditions

The following table provides typical starting parameters for the LC-MS/MS analysis of Glasdegib. Method optimization is recommended.

ParameterSuggested Condition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 30% B) or a suitable gradient for optimal separation
Flow Rate 0.4 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Glasdegib: m/z [M+H]⁺ → Product ionThis compound: m/z [M+H]⁺ → Product ion
Source Temp. 500°C
Collision Energy Optimize for specific transitions

Method Performance Characteristics

The following table summarizes the expected performance of the LLE-LC-MS/MS method based on typical validation results for small molecule bioanalysis.

ParameterTarget Acceptance Criteria
Linearity Range 6 - 120 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) 6 ng/mL
Mean Extraction Recovery > 85%
Matrix Effect 85% - 115% (Normalized to IS)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)

Conclusion

The described liquid-liquid extraction protocol, paired with a stable isotope-labeled internal standard, provides a reliable and robust method for the quantification of Glasdegib in human plasma. The procedure effectively removes interfering matrix components, yielding high analyte recovery and excellent precision and accuracy. This application note serves as a comprehensive guide for researchers in clinical pharmacology and drug development to implement a validated bioanalytical method for Glasdegib.

References

Application Notes and Protocols for the Quantification of Glasdegib in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib is an orally administered small molecule inhibitor of the Hedgehog signaling pathway, approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in adult patients who are not candidates for intensive chemotherapy.[1][2][3][4][5] The Hedgehog pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the pathogenesis of various cancers, including AML, by promoting the survival and proliferation of cancer stem cells.[1][2][6] Glasdegib exerts its therapeutic effect by binding to and inhibiting the Smoothened (SMO) transmembrane protein, a key component of the Hedgehog signaling cascade.[1][6] This inhibition prevents the downstream activation of GLI transcription factors, leading to the suppression of genes involved in cancer cell proliferation and survival.

Accurate and reliable quantification of Glasdegib in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies to ensure efficacy while minimizing potential toxicities. This document provides detailed protocols for the determination of Glasdegib concentrations in human plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Signaling Pathway

The Hedgehog signaling pathway is a complex cascade that plays a critical role in cell growth and differentiation. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH) receptor inhibits the activity of Smoothened (SMO). Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors. These transcription factors then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. Glasdegib functions by directly inhibiting SMO, thereby blocking the entire downstream signaling pathway.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Mechanism of Glasdegib PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters & Promotes Cleavage Nucleus_off Nucleus GLI_off->Nucleus_off Repressor Fragment Translocates TargetGenes_off Target Genes (Inactive) Nucleus_off->TargetGenes_off HH Hedgehog Ligand PTCH_on PTCH HH->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI (Active) SUFU_on->GLI_on Releases Nucleus_on Nucleus GLI_on->Nucleus_on Translocates TargetGenes_on Target Genes (Active) Nucleus_on->TargetGenes_on Glasdegib Glasdegib SMO_inhibited SMO Glasdegib->SMO_inhibited Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Glasdegib from human plasma.[7]

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (HPLC grade)

  • Internal Standard (IS) working solution (e.g., Gilteritinib or a stable isotope-labeled Glasdegib if available).[8][9]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Allow frozen plasma samples to thaw at room temperature.

  • In a microcentrifuge tube, add 200 µL of human plasma.

  • Add 50 µL of the internal standard working solution and vortex briefly.

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.4 mL/min
Gradient 30% B initially, increasing to 95% B over 2.5 min, hold for 1 min, return to initial conditions and re-equilibrate for 1.5 min.
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 4°C

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions See Table below

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Glasdegib 457.2263.13025
Internal Standard (Gilteritinib) 553.3466.24030

Note: These are example parameters and may require optimization for individual instruments.

Quantitative Data Summary

The following tables summarize the validation parameters for the HPLC-MS/MS method for the quantification of Glasdegib in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Calibration Model Linear, weighted (1/x²)
Lower Limit of Quantification (LLOQ) 1 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Accuracy (% Bias)Precision (%RSD)
LLOQ 1± 15%< 15%
Low QC (LQC) 3± 15%< 15%
Medium QC (MQC) 100± 15%< 15%
High QC (HQC) 800± 15%< 15%

Table 3: Recovery and Matrix Effect

AnalyteQuality Control SampleRecovery (%)Matrix Effect (%)
Glasdegib LQC92.598.2
HQC95.197.5
Internal Standard -93.899.1

Experimental Workflow

The overall workflow for the quantification of Glasdegib in human plasma is depicted in the following diagram.

Experimental_Workflow Start Start SampleCollection Human Plasma Sample Collection Start->SampleCollection SamplePreparation Sample Preparation (Protein Precipitation) SampleCollection->SamplePreparation HPLCSeparation HPLC Separation (C18 Column) SamplePreparation->HPLCSeparation MSMSDetection MS/MS Detection (ESI+, MRM) HPLCSeparation->MSMSDetection DataAnalysis Data Analysis (Quantification) MSMSDetection->DataAnalysis End End DataAnalysis->End

Caption: Workflow for Glasdegib quantification in human plasma.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Glasdegib in human plasma. The protocol is robust and suitable for supporting pharmacokinetic and clinical studies of Glasdegib. Adherence to the detailed experimental procedures and quality control measures is crucial for obtaining accurate and reproducible results.

References

Application Note: Establishing a Linear Dynamic Range for Glasdegib in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glasdegib in human plasma. Glasdegib is a small molecule inhibitor of the Hedgehog signaling pathway, approved for the treatment of acute myeloid leukemia (AML)[1][2][3]. Accurate bioanalysis is critical for pharmacokinetic studies. This method utilizes a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated analog of Glasdegib, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The described protocol establishes a linear dynamic range, a critical parameter in bioanalytical method validation.

Introduction

Glasdegib targets and inhibits the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway[1][2]. Aberrant activation of this pathway is implicated in the survival and proliferation of cancer stem cells, and its inhibition can enhance sensitivity to chemotherapy. The development of a robust bioanalytical method is essential for characterizing the drug's pharmacokinetic profile. The use of a SIL-IS, such as deuterated Glasdegib, is the gold standard in quantitative LC-MS/MS as it shares near-identical physicochemical properties with the analyte, ensuring reliable correction during extraction and ionization. This document outlines the procedure for preparing calibration standards and quality control (QC) samples to establish and confirm the method's linear range.

Signaling Pathway of Glasdegib

Glasdegib functions by inhibiting the Smoothened (SMO) receptor. In the canonical Hedgehog pathway, the binding of a Hedgehog (Hh) ligand to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors, promoting the expression of genes involved in cell proliferation and survival. Glasdegib directly binds to and inhibits SMO, thereby blocking downstream signal transduction, regardless of the presence of the Hh ligand.

cluster_off Hedgehog Pathway 'OFF' cluster_on Hedgehog Pathway 'ON' cluster_inhibition Inhibition by Glasdegib PTCH_off PTCH Receptor SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI Repressor SUFU_GLI->GLI_R Processing Transcription_off Target Gene Transcription OFF GLI_R->Transcription_off Inhibits Hh Hedgehog Ligand PTCH_on PTCH Receptor Hh->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved SUFU SUFU SMO_on->SUFU Dissociates GLI GLI_A GLI Activator Transcription_on Target Gene Transcription ON GLI_A->Transcription_on Activates Glasdegib Glasdegib SMO_inhibited SMO (Inactive) Glasdegib->SMO_inhibited Inhibits

References

Troubleshooting & Optimization

minimizing matrix effects with Glasdegib-d4 in bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects when using Glasdegib-d4 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS bioanalysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] These interferences, such as phospholipids, salts, and metabolites, can compete with the analyte and its internal standard (IS) for ionization in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method.[5]

Q2: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound?

A: A SIL-IS like this compound is considered the gold standard for quantitative bioanalysis.[6] Because it is structurally and chemically almost identical to the analyte (Glasdegib), it is expected to have the same chromatographic retention time and experience the same degree of matrix effects.[7] By adding a known concentration of this compound to every sample, calibration standard, and quality control (QC), the ratio of the analyte peak area to the IS peak area is used for quantification. This ratio corrects for variability during sample preparation and potential matrix effects, thereby improving method accuracy and precision.[7]

Q3: What are the regulatory expectations for evaluating matrix effects?

A: Regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline, require that matrix effects be thoroughly investigated during method validation to ensure they do not compromise the integrity of the data.[8] The validation should demonstrate that the method is selective and free from significant matrix-induced interference. This is typically done by evaluating the matrix factor in at least six different lots of the biological matrix.[2][6]

Troubleshooting Guide

Issue 1: Method validation fails the matrix effect test (accuracy and precision are outside the ±15% limit in different matrix lots).

Question: My method for Glasdegib quantification passed initial tests, but it failed the multi-lot matrix effect validation. What are the troubleshooting steps?

Answer: This issue indicates that the variability in matrix composition between different individuals or lots significantly impacts your analyte's quantification, and this compound is not fully compensating for it.

Troubleshooting Steps:

  • Confirm the Extent of Variability: Quantify the matrix factor (MF) for Glasdegib and this compound in each of the problematic lots. A high coefficient of variation (CV%) in the IS-normalized MF across lots confirms the issue.

  • Improve Sample Cleanup: The protein precipitation method, while simple, is often insufficient for removing all interfering matrix components, particularly phospholipids.[9][10] Consider switching to a more rigorous sample preparation technique.

    • Solid-Phase Extraction (SPE): SPE can provide significantly cleaner extracts by using controlled chemistry to bind the analyte and wash away interferences.[11] Polymeric mixed-mode cation exchange sorbents are often effective for compounds like Glasdegib.[11]

    • Liquid-Liquid Extraction (LLE): LLE can separate the analyte from matrix components based on partitioning between two immiscible liquids. Optimizing the pH and solvent choice is critical.[11]

  • Optimize Chromatography: Increase the chromatographic separation between Glasdegib and the co-eluting matrix interferences.

    • Modify the gradient profile to better resolve early-eluting components.

    • Try a different column chemistry (e.g., a PFP or biphenyl (B1667301) phase instead of a standard C18).

  • Check for Deuterium (B1214612) Isotope Effect: Although rare, the deuterium labeling in this compound can sometimes cause a slight shift in retention time compared to the unlabeled Glasdegib.[12][13] If this shift causes one compound to co-elute with an interference while the other does not, the compensation will fail. A high-resolution LC system can help identify small retention time differences.

Issue 2: The this compound (Internal Standard) signal is highly variable or unexpectedly low across an analytical run.

Question: The peak area of my this compound is inconsistent between samples in the same batch. Why is this happening and how can I fix it?

Answer: An inconsistent IS signal is a clear warning sign that an uncontrolled variable is affecting your analysis. Since the IS concentration is constant, its response should be relatively stable across all samples (calibrators, QCs, and unknowns).[7]

Troubleshooting Steps:

  • Investigate Sample Processing:

    • Pipetting Errors: Verify the accuracy and precision of the pipette used to add the IS working solution.

    • Inconsistent Extraction: Ensure uniform handling of all samples during extraction steps (e.g., consistent vortexing time, centrifugation speed, and temperature).

    • Evaporation Issues: If using an evaporation step, ensure all samples are dried completely and for a consistent period. Uneven evaporation can lead to variability upon reconstitution.

  • Assess for Severe or Differential Matrix Effects: While a SIL-IS should compensate for matrix effects, severe ion suppression can lower the signal to a point where it becomes noisy and less precise.[11] In some cases, the matrix effect experienced by the analyte and the SIL-IS can differ by 26% or more, leading to inaccurate results.[12]

    • Use the troubleshooting steps from Issue 1 (improve sample cleanup, optimize chromatography) to reduce the overall level of matrix interference.

  • Check Instrument Performance:

    • Ion Source Contamination: Injecting many samples with insufficient cleanup can foul the mass spectrometer's ion source, leading to a drop in signal over the course of the run.[9] Clean the ion source as per the manufacturer's instructions.

    • Injector Issues: Check for partial clogs or leaks in the autosampler that could lead to inconsistent injection volumes.

Data Presentation

Table 1: Summary of Validation Parameters for Glasdegib Bioanalysis in Human Plasma

Data synthesized from published methods using protein precipitation.

ParameterResultAcceptance CriteriaReference
Recovery 99.94%Consistent and reproducible[14][15]
Matrix Effect 98.55%CV ≤15%[15][16]
Linearity (r²) 0.999≥0.99[16][17]
Concentration Range 6 - 120 ng/mLN/A[16][17]
Table 2: General Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniqueGeneral EffectivenessCommon Interferences RemovedThroughput
Protein Precipitation (PPT) Low to ModerateProteinsHigh
Liquid-Liquid Extraction (LLE) Moderate to HighSome phospholipids, saltsModerate
Solid-Phase Extraction (SPE) HighPhospholipids, salts, other small moleculesLow to Moderate
HybridSPE®-Phospholipid Very HighProteins, phospholipidsHigh

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol uses the "post-extraction spike" method, which is considered the gold standard for quantifying matrix effects.[3][18]

Objective: To determine the degree of ion suppression or enhancement caused by the biological matrix.

Materials:

  • Six different lots of blank human plasma.

  • Glasdegib and this compound reference standards.

  • Validated sample preparation method (e.g., Protein Precipitation, SPE).

  • LC-MS/MS system.

Procedure:

  • Prepare Sample Set A (Analyte in Neat Solution):

    • Prepare a solution of Glasdegib and this compound in the final reconstitution solvent at a low and a high concentration (e.g., LQC and HQC levels).

    • Analyze these neat solutions via LC-MS/MS. This provides the baseline response without any matrix.

  • Prepare Sample Set B (Post-Extraction Spike):

    • Process aliquots from each of the six blank plasma lots using your validated sample preparation method.

    • After the final step (e.g., after evaporation, before reconstitution), spike the extracted blank matrix with Glasdegib and this compound to the same final concentrations as in Set A.

    • Analyze these samples via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Average Peak Area in Set A)

      • Calculate the MF for both the analyte and the IS for each plasma lot. An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Assessment: Calculate the mean and coefficient of variation (CV%) for the IS-Normalized MF across the six lots. Per regulatory guidelines, the CV% should be ≤15%.

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

Based on published methods for Glasdegib analysis.[15][16]

Objective: A rapid method for sample cleanup by removing proteins.

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, calibrator, or QC.

  • Add 50 µL of this compound working solution (as IS).

  • Add 500 µL of chilled acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 15-20 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Visualizations

Conceptual Diagram of Matrix Effects in ESI cluster_source Mass Spectrometer Ion Source cluster_effect Ion Competition ESI ESI Droplet GasPhase Gas Phase Ions (To Mass Analyzer) ESI->GasPhase Evaporation & Ionization Analyte Glasdegib (Analyte) Analyte->ESI IS This compound (IS) IS->ESI Matrix Phospholipid (Matrix) Matrix->ESI l1 Matrix components compete with Analyte/IS for charge and access to the droplet surface. l2 Result: Fewer Analyte/IS ions reach the gas phase, causing ION SUPPRESSION.

Caption: A diagram illustrating how matrix components cause ion suppression.

Workflow for Matrix Effect Assessment Start Start: Method Development SelectMatrix Obtain ≥ 6 Lots of Blank Matrix Start->SelectMatrix PrepNeat Prepare Neat Solutions (Analyte + IS in Solvent) [Set A] SelectMatrix->PrepNeat PrepPostSpike Extract Blank Matrix & Spike Post-Extraction [Set B] SelectMatrix->PrepPostSpike Analyze Analyze Set A & Set B by LC-MS/MS PrepNeat->Analyze PrepPostSpike->Analyze CalculateMF Calculate IS-Normalized Matrix Factor (MF) for each lot Analyze->CalculateMF AssessCV Calculate CV% of IS-Normalized MF across all lots CalculateMF->AssessCV Pass PASS CV ≤ 15% AssessCV->Pass Yes Fail FAIL CV > 15% AssessCV->Fail No Troubleshoot Troubleshoot: 1. Improve Sample Cleanup 2. Optimize Chromatography Fail->Troubleshoot Troubleshoot->SelectMatrix Re-evaluate

Caption: A workflow for assessing matrix effects during method validation.

Troubleshooting Decision Tree for Matrix Effects Start Start: Poor Accuracy, Precision, or IS Variability CheckIS Is IS Signal Consistent Across Calibrators & QCs? Start->CheckIS CheckProc Investigate Sample Processing Errors (Pipetting, Evaporation) CheckIS->CheckProc No CheckLots Does Method Fail Across Different Matrix Lots? CheckIS->CheckLots Yes CheckInstrument Investigate Instrument Performance (Source, Injector) CheckProc->CheckInstrument End Problem Resolved CheckInstrument->End ImproveCleanup Improve Sample Cleanup (Switch from PPT to SPE/LLE) CheckLots->ImproveCleanup Yes OptimizeLC Optimize Chromatography (Change Gradient or Column) CheckLots->OptimizeLC No (Failure is general) ImproveCleanup->End OptimizeLC->End

References

Glasdegib-d4 Technical Support Center: Addressing Isotopic Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating isotopic exchange issues when using Glasdegib-d4 as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled version of Glasdegib, a drug used in the treatment of acute myeloid leukemia (AML).[1][2] In this compound, four hydrogen atoms have been replaced with deuterium (B1214612), a heavier, stable isotope of hydrogen. This mass difference allows it to be used as an ideal internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[3] By adding a known amount of this compound to a sample at the beginning of the preparation process, it can accurately correct for variations in sample extraction, handling, and instrument response, ensuring precise quantification of the unlabeled Glasdegib.[3][4]

Q2: What is isotopic exchange and why is it a concern for this compound?

A2: Isotopic exchange is a chemical reaction where a deuterium atom on a labeled compound, like this compound, is swapped for a hydrogen atom from the surrounding environment (e.g., solvents, reagents). This process, also known as back-exchange, compromises the integrity of the internal standard by converting it to lighter versions (Glasdegib-d3, -d2, etc.), leading to inaccurate and unreliable quantification of the target analyte. The stability of the deuterium label is critical, and exchange can be influenced by factors such as pH, temperature, and the specific location of the deuterium atoms on the molecule.

Q3: Where are the deuterium labels on this compound located and are they stable?

A3: For optimal stability, deuterium labels should be placed on non-exchangeable positions within a molecule, such as aliphatic or aromatic carbon atoms. Placing them on heteroatoms (e.g., -OH, -NH, -SH groups) should be avoided as these positions are prone to rapid exchange with protic solvents. While the exact position of deuteration on commercially available this compound should be confirmed from the certificate of analysis, manufacturers typically prioritize labeling at stable positions to ensure its suitability as an internal standard.

Q4: What are the primary experimental factors that can induce isotopic exchange?

A4: Several factors can promote the unwanted exchange of deuterium for hydrogen:

  • pH: Both acidic and basic conditions can catalyze the exchange reaction. The minimum rate of exchange for many compounds occurs at a slightly acidic pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvents: The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur. The type of solvent and any additives can influence the exchange rate.

  • Enzymatic Activity: In biological matrices, enzymes could potentially facilitate isotopic exchange, although this is less common for labels on stable carbon positions.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the stability and performance of this compound in LC-MS assays.

Issue 1: Inconsistent or Drifting Internal Standard (IS) Response
  • Symptom: The peak area of this compound is highly variable across a batch of samples, including calibrators and quality controls.

  • Potential Cause: Isotopic exchange occurring during sample preparation or storage.

  • Troubleshooting Steps:

    • Assess Stability in Matrix: Perform an experiment to confirm the stability of this compound under your specific experimental conditions.

    • Review Sample Preparation Conditions:

      • pH: Measure the pH of your solutions. If highly acidic or basic, consider adjusting to a more neutral pH range if the assay allows.

      • Temperature: Avoid exposing samples to high temperatures. If heating is required, minimize the duration. Perform sample preparation steps on ice where possible.

    • Check for Contamination: Ensure that the unlabeled Glasdegib stock solution has not contaminated the this compound solution. Analyze the IS spiking solution alone to confirm the absence of a significant signal at the mass transition of the unlabeled analyte.

Issue 2: Appearance of Unlabeled Glasdegib in Blank Samples
  • Symptom: A peak corresponding to unlabeled Glasdegib is detected when analyzing a blank matrix sample spiked only with this compound.

  • Potential Cause: In-source fragmentation of the deuterated standard or isotopic exchange.

  • Troubleshooting Steps:

    • Optimize Mass Spectrometer Source Conditions: High source temperatures or energetic conditions can sometimes cause the loss of deuterium atoms. Methodically reduce source temperature and other relevant parameters to see if the signal for the unlabeled analyte decreases.

    • Perform a Stability Experiment: Incubate a solution of this compound in the final sample solvent at various time points (e.g., 0, 2, 8, 24 hours) and analyze the samples. A time-dependent increase in the unlabeled Glasdegib signal is a clear indicator of isotopic exchange.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution

This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.

Objective: To quantify the conversion of this compound to unlabeled Glasdegib over time in a given solvent or matrix.

Materials:

  • This compound stock solution

  • Unlabeled Glasdegib stock solution

  • Blank matrix (e.g., human plasma) or analytical solvent

  • LC-MS system

Methodology:

  • Prepare Stability Samples:

    • Spike a known concentration of this compound into the blank matrix or solvent. The concentration should be consistent with what is used in your analytical method.

    • Aliquot this mixture into several vials.

  • Incubation:

    • Store the vials under the same conditions (temperature, light exposure) as your typical sample queue.

    • Analyze one vial immediately (T=0).

    • Analyze subsequent vials at predetermined time points (e.g., 4, 8, 12, and 24 hours).

  • LC-MS Analysis:

    • Analyze each sample, monitoring the multiple reaction monitoring (MRM) transitions for both this compound and unlabeled Glasdegib.

  • Data Analysis:

    • Calculate the peak area ratio of unlabeled Glasdegib to this compound at each time point.

    • An increase in this ratio over time indicates that isotopic exchange is occurring.

Data Presentation:

Time Point (Hours)This compound Peak AreaUnlabeled Glasdegib Peak AreaArea Ratio (Unlabeled/d4)% Exchange
01,540,0007,8000.00510.51%
41,535,00015,5000.01011.01%
81,542,00023,1000.01501.50%
121,530,00031,2000.02042.04%
241,538,00055,4000.03603.60%
Assumes the T=0 value represents the initial isotopic purity of the standard.

Visualizations

Glasdegib's Mechanism of Action

Glasdegib functions by inhibiting the Hedgehog signaling pathway, a crucial pathway in cell regulation. It specifically targets the Smoothened (SMO) receptor, which, when activated, leads to a signaling cascade that promotes the activation of GLI transcription factors and subsequent gene expression involved in cell proliferation.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway showing inhibition by Glasdegib.

Experimental Workflow for Stability Assessment

A logical workflow is critical for systematically diagnosing issues with isotopic exchange.

Stability_Workflow start Start: Inconsistent IS Signal Observed prep_samples Prepare this compound in Matrix/Solvent start->prep_samples time_points Aliquot and Incubate at T=0, 4, 8, 24h prep_samples->time_points analyze Analyze Samples by LC-MS/MS time_points->analyze calc_ratio Calculate Area Ratio (Unlabeled/d4) analyze->calc_ratio decision Is Ratio Increasing Over Time? calc_ratio->decision exchange_confirmed Conclusion: Isotopic Exchange Confirmed decision->exchange_confirmed Yes no_exchange Conclusion: Exchange Not Significant. Investigate Other Causes (e.g., extraction variability). decision->no_exchange No Troubleshooting_Tree start Start: Inaccurate Quantification q1 Is IS response consistent across samples? start->q1 a1_yes Check for differential matrix effects or extraction recovery. q1->a1_yes Yes a1_no Inconsistent IS response is the primary issue. q1->a1_no No q2 Is unlabeled analyte present in IS-spiked blank? q2->a1_yes No a2_yes Perform stability experiment (Protocol 1). q2->a2_yes Yes q3 Does stability experiment show time-dependent increase in unlabeled analyte? a2_yes->q3 a3_yes Isotopic exchange is occurring. Modify pH, temp, or solvent. q3->a3_yes Yes a3_no Check for in-source fragmentation or contamination of IS stock. q3->a3_no No a1_no->q2

References

Technical Support Center: Troubleshooting Glasdegib-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glasdegib-d4 analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity or abnormal peak shape during LC-MS/MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a weak or no signal for this compound. What are the potential causes and how can I troubleshoot this?

A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step guide to diagnose and resolve this issue.

Troubleshooting Steps:

  • Verify Sample Preparation: Ensure that the protein precipitation extraction was performed correctly. Inadequate precipitation or sample loss during transfer can lead to low analyte concentration. The use of chilled acetonitrile (B52724) for protein precipitation is a common practice.[1]

  • Check Internal Standard Concentration: Confirm that the working concentration of your this compound internal standard (IS) is appropriate. A concentration that is too low will naturally result in a weak signal.

  • Inspect LC-MS/MS System Suitability: Before running samples, perform a system suitability test to ensure the instrument is performing optimally.[2] This can help identify issues with the system before sample analysis.

  • Review Mass Spectrometer Parameters: Ensure the mass spectrometer is tuned and calibrated. Verify that the correct precursor and product ion transitions for this compound are being monitored. While specific transitions for this compound are not detailed in the provided literature, they will be slightly different from Glasdegib due to the deuterium (B1214612) labeling.

  • Investigate for Ion Suppression: Co-eluting matrix components from the sample can suppress the ionization of this compound, leading to a reduced signal.[3] To investigate this, you can perform a post-column infusion experiment. If ion suppression is detected, improving the chromatographic separation or sample cleanup is necessary.

Q2: The peak shape for this compound is poor (e.g., broad, tailing, or splitting). What could be causing this and how can I improve it?

Poor peak shape can compromise the accuracy and precision of your analytical method.[2] The following are common causes and solutions for improving the chromatography of this compound.

Troubleshooting Steps:

  • Evaluate the Analytical Column: A degraded or contaminated column is a frequent cause of poor peak shape.[2]

    • Action: Flush the column with a strong solvent or, if necessary, replace it with a new one. Several validated methods for Glasdegib utilize a C18 column.

  • Optimize the Mobile Phase: An inappropriate mobile phase composition can lead to peak tailing or broadening.

    • Action: Ensure the mobile phase pH is appropriate for Glasdegib, which is a basic compound. The use of 0.1% formic acid in the mobile phase has been reported to provide good peak shape for Glasdegib. Adjust the organic-to-aqueous ratio to achieve better peak resolution and shape.

  • Check for System Contamination: Contamination in the LC system, including tubing, injector, or solvent reservoirs, can lead to peak distortion.

    • Action: Flush the entire LC system with appropriate cleaning solutions.

  • Review Injection Volume and Sample Solvent: Injecting too large a volume or using a sample solvent much stronger than the mobile phase can cause peak distortion.

    • Action: Reduce the injection volume or dilute the sample in a solvent that is compatible with the initial mobile phase conditions.

Experimental Protocols & Data

Recommended Starting LC-MS/MS Parameters for Glasdegib Analysis

The following parameters are based on validated methods for Glasdegib and can be used as a starting point for optimizing the analysis of this compound.

ParameterRecommended Conditions
LC Column C18 Symmetry Column (e.g., 150 mm x 4.6 mm, 3.5 µm or 100 mm x 2.1 mm, 3 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileIsocratic or gradient elution can be used. A common isocratic ratio is 70:30 (A:B). A gradient might be necessary for complex matrices.
Flow Rate 0.4 - 1.0 mL/min
Column Temperature Ambient or controlled (e.g., ±5°C from optimized temperature)
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Protocol: Protein Precipitation

This is a common and effective method for extracting Glasdegib from plasma samples.

  • To 200 µL of plasma sample, add an appropriate volume of this compound internal standard solution.

  • Add 500 µL of a diluent (e.g., the initial mobile phase).

  • Add 300 µL of chilled acetonitrile to precipitate the proteins.

  • Vortex the mixture for approximately 2 minutes.

  • Centrifuge the sample at high speed (e.g., 4000 rpm) for 15-20 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor signal or peak shape issues with this compound.

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Managing Differential Matrix Effects in Glasdegib Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing differential matrix effects between Glasdegib and its deuterated internal standard, Glasdegib-d4, during LC-MS/MS bioanalysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of Glasdegib using this compound as an internal standard.

Issue 1: Poor reproducibility of the Glasdegib/Glasdegib-d4 peak area ratio between samples.

  • Question: My calibration curve is linear in solvent, but when I analyze my plasma samples, the peak area ratio of Glasdegib to this compound is highly variable. What could be the cause?

  • Answer: This issue often points to a differential matrix effect, where endogenous components in the plasma affect the ionization of Glasdegib and this compound to different extents. Even with a stable isotope-labeled internal standard (SIL-IS), variations in the matrix composition between individual samples can lead to inconsistent analyte/IS ratios.[1]

    Troubleshooting Steps:

    • Confirm Co-elution: A primary cause of differential matrix effects is a slight chromatographic separation between the analyte and its deuterated internal standard.[2][3] This can happen due to the "deuterium isotope effect," which can alter the retention time of this compound.[4][5]

      • Action: Overlay the chromatograms of Glasdegib and this compound from a matrix sample. If a shift is observed, the chromatographic method needs optimization to ensure complete co-elution.[2]

    • Evaluate Matrix Factor: Quantify the extent of the matrix effect for both the analyte and the internal standard.

      • Action: Perform a post-extraction addition experiment as detailed in the Experimental Protocols section. A significant difference in the matrix factor between Glasdegib and this compound confirms a differential matrix effect.

    • Enhance Sample Preparation: If co-elution is confirmed but variability persists, the sample cleanup procedure may be insufficient to remove interfering matrix components.[6][7]

      • Action: Consider more rigorous extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[8]

    • Investigate Different Matrix Lots: The composition of biological matrices can vary between lots or individual subjects.

      • Action: Evaluate the matrix effect across at least six different lots of blank matrix to assess inter-subject variability.[4]

Issue 2: The retention times of Glasdegib and this compound are not identical.

  • Question: I'm observing a consistent, small shift in the retention time between Glasdegib and this compound. Is this a problem?

  • Answer: Yes, this can be a significant problem. If Glasdegib and this compound do not co-elute perfectly, they may exit the column into regions of the ion source with varying degrees of ion suppression or enhancement, leading to inaccurate quantification.[3][4]

    Troubleshooting Steps:

    • Modify Chromatographic Conditions:

      • Action: Adjust the mobile phase composition, gradient slope, or temperature to achieve co-elution. Sometimes, using a column with slightly lower resolution can help merge the peaks.[3]

    • Consider Isocratic Elution: If using a gradient, subtle differences in polarity between the analyte and IS can be amplified.

      • Action: Develop an isocratic method if feasible, as this can sometimes minimize separation.

    • Check for Column Degradation: A deteriorating column can lead to changes in selectivity.

      • Action: Replace the analytical column and guard column to see if co-elution is restored.[4]

Frequently Asked Questions (FAQs)

Q1: What are differential matrix effects in the context of Glasdegib and this compound?

A1: Differential matrix effects occur when co-eluting matrix components from a biological sample (like plasma) alter the ionization efficiency of Glasdegib differently than its deuterated internal standard, this compound.[2] This can lead to either ion suppression or enhancement that is not equally compensated for by the internal standard, resulting in inaccurate and imprecise quantification.[9]

Q2: Why isn't a deuterated internal standard always sufficient to correct for matrix effects?

A2: While SIL-IS are the gold standard, they may not perfectly mimic the analyte's behavior under all conditions.[4] The primary reason is the potential for chromatographic separation due to the deuterium (B1214612) isotope effect.[5] If the analyte and IS elute at even slightly different times, they can be exposed to different concentrations of interfering matrix components in the ion source, leading to differential matrix effects.[10]

Q3: How can I quantitatively assess the matrix effect for Glasdegib and this compound?

A3: The most accepted method is the post-extraction spike experiment.[11] This involves comparing the peak response of the analyte and internal standard in a clean solution (neat) to their response when spiked into an extracted blank matrix. The ratio of these responses is the matrix factor (MF). A detailed protocol is provided below.

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical methods?

A4: Regulatory agencies like the FDA require that matrix effects be evaluated during method validation to ensure they do not compromise the accuracy and precision of the assay.[12] It is essential to demonstrate that the internal standard adequately compensates for any matrix effects across different sources of the biological matrix.

Data Presentation

The following table presents illustrative data from a matrix effect experiment designed to identify differential effects between Glasdegib and this compound.

AnalytePeak Area (Neat Solution)Peak Area (Post-Extraction Spike in Plasma)Matrix Factor (MF)
Glasdegib1,500,000975,0000.65 (35% Suppression)
This compound1,550,0001,240,0000.80 (20% Suppression)

In this example, Glasdegib experiences more significant ion suppression than this compound, resulting in a lower matrix factor. This differential effect would lead to an overestimation of the true Glasdegib concentration in the samples.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to determine the matrix factor for Glasdegib and this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare solutions of Glasdegib and this compound in the final mobile phase composition at low and high concentrations.

    • Set B (Post-Extraction Spike): Obtain at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples using the established extraction procedure. After the final extraction step, spike the extracts with Glasdegib and this compound to the same low and high concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with Glasdegib and this compound at low and high concentrations before the extraction procedure. This set is used to determine extraction recovery.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Glasdegib and this compound.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Calculate the MF for both Glasdegib and this compound at each concentration level. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Glasdegib) / (MF of this compound)

    • The IS-Normalized MF should be close to 1.0 to indicate that the internal standard is effectively compensating for the matrix effect.

Mandatory Visualization

Signaling Pathway

Glasdegib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 (Patched-1) Hedgehog Ligand->PTCH1 Binds to SMO SMO (Smoothened) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters GLI_active GLI (Active) Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Transcription Cell Proliferation\n& Survival Cell Proliferation & Survival Target_Genes->Cell Proliferation\n& Survival Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: Glasdegib inhibits the Hedgehog signaling pathway by targeting the SMO receptor.

Experimental Workflow

Troubleshooting_Workflow Start Start: Inconsistent Analyte/IS Ratio Check_Coelution Step 1: Check for Chromatographic Co-elution Start->Check_Coelution Coelution_OK Do Analyte and IS Co-elute? Check_Coelution->Coelution_OK Optimize_LC Action: Optimize LC Method (Gradient, Column, Temp) Coelution_OK->Optimize_LC No Assess_ME Step 2: Assess Matrix Effect (Post-Extraction Spike) Coelution_OK->Assess_ME Yes Optimize_LC->Check_Coelution Differential_ME Is Matrix Effect Differential? Assess_ME->Differential_ME Improve_Cleanup Action: Improve Sample Cleanup (SPE, LLE) Differential_ME->Improve_Cleanup Yes Check_Lots Step 3: Evaluate Across Different Matrix Lots Differential_ME->Check_Lots No Improve_Cleanup->Assess_ME Lot_Variable Is there Lot-to-Lot Variability? Check_Lots->Lot_Variable Method_Not_Robust Conclusion: Method is Not Robust. Re-develop Cleanup/LC. Lot_Variable->Method_Not_Robust Yes End End: Method Optimized and Robust Lot_Variable->End No Method_Not_Robust->Improve_Cleanup

Caption: Troubleshooting workflow for differential matrix effects.

References

Navigating LC Gradient Optimization for Glasdegib and Glasdegib-d4 Co-elution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing the liquid chromatography (LC) gradient to ensure the co-elution of Glasdegib and its deuterated internal standard, Glasdegib-d4.

This technical support center provides practical guidance in a question-and-answer format to address common challenges encountered during the bioanalytical method development and validation for Glasdegib. By ensuring the near-identical chromatographic behavior of the analyte and its stable isotope-labeled internal standard, the accuracy and reliability of pharmacokinetic and other quantitative studies can be significantly enhanced.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Glasdegib and this compound peaks are not co-eluting. What are the primary LC parameters I should investigate?

A1: Separation of deuterated and non-deuterated isotopologues can occur in reversed-phase liquid chromatography.[1] To achieve co-elution, systematically evaluate and optimize the following parameters:

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724), methanol) and its ratio to the aqueous phase can influence the retention of both compounds. A slight adjustment in the gradient slope or the initial and final organic phase percentages can bring the peaks together.

  • pH of the Mobile Phase: Glasdegib has ionizable groups with pKa values of 1.7 and 6.1.[2] Operating the mobile phase pH far from these values can ensure a consistent ionization state and minimize differential interactions with the stationary phase. A mobile phase pH of 4.0 has been successfully used.[3][4]

  • Column Chemistry: While a C18 column is a common starting point, subtle differences in stationary phase chemistry (e.g., end-capping, ligand density) can affect selectivity. If co-elution is challenging on one C18 column, trying a different manufacturer's C18 or an alternative phase (e.g., C8, Phenyl) may be beneficial.

  • Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Adjusting the column temperature can sometimes fine-tune the separation and promote co-elution.

Q2: I'm observing peak tailing for Glasdegib. What could be the cause and how can I fix it?

A2: Peak tailing can compromise resolution and integration accuracy. Potential causes and solutions include:

  • Secondary Interactions: The basic nitrogen on the methylpiperidine ring of Glasdegib can interact with residual silanols on the silica-based stationary phase. Adding a small amount of a competing base (e.g., 0.1% formic acid) to the mobile phase can mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

  • Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Flush the column according to the manufacturer's instructions or replace the guard column.

Q3: I'm experiencing ion suppression in my LC-MS/MS analysis of Glasdegib. What are the likely causes and how can I mitigate this?

A3: Ion suppression is a common matrix effect in LC-MS/MS analysis that can lead to inaccurate quantification. Here's how to address it:

  • Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.

  • Modify Chromatographic Conditions: Adjust the LC gradient to separate Glasdegib and this compound from co-eluting matrix components that may be causing the suppression.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: The use of this compound is the most effective way to compensate for matrix effects, as it will be similarly affected by suppression as the analyte.

Experimental Protocols

Key Experiment: LC-MS/MS Method for Glasdegib Quantification

This protocol is a composite based on published methods for the analysis of Glasdegib in biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 500 µL of a solution containing this compound (internal standard) in diluent.
  • Add 300 µL of chilled acetonitrile to precipitate proteins.
  • Vortex the mixture for approximately 2 minutes.
  • Centrifuge at 4000 rpm for 15-20 minutes.
  • Transfer the supernatant to an HPLC vial for analysis.

2. Liquid Chromatography Parameters:

  • HPLC System: Alliance Waters e2695 or equivalent.
  • Column: Symmetric C18, 150 mm x 4.6 mm, 3.5 µm particle size.
  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
  • Injection Volume: 10 µL.
  • Run Time: 6 minutes.

3. Mass Spectrometry Parameters:

  • Mass Spectrometer: QTRAP 5500 Triple Quadrupole or equivalent.
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • IonSpray Voltage: 3000 V.
  • Temperature: 550°C.
  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Reported LC Parameters for Glasdegib Analysis
ParameterMethod 1Method 2
Column Symmetric C18 (150 x 4.6 mm, 3.5 µm)Zorbax XDB-C18 (50 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic (30:70 A:B)Gradient
Flow Rate 1.0 mL/minNot specified
Internal Standard GilteritinibThis compound

Visualizations

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting start Start: Peaks Not Co-eluting check_gradient Adjust Gradient Slope (e.g., shallower gradient) start->check_gradient check_organic Modify Organic Solvent Ratio (e.g., +/- 2-5%) check_gradient->check_organic If no improvement success Success: Co-elution Achieved check_gradient->success If successful check_ph Optimize Mobile Phase pH (away from pKa) check_organic->check_ph If no improvement check_organic->success If successful check_column Evaluate Column Chemistry (e.g., different C18 or phase) check_ph->check_column If no improvement check_ph->success If successful check_temp Adjust Column Temperature (e.g., +/- 5°C) check_column->check_temp If no improvement check_column->success If successful check_temp->success If successful

Caption: A logical workflow for troubleshooting the co-elution of Glasdegib and this compound.

References

stability of Glasdegib-d4 in plasma during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glasdegib-d4 in plasma during freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

Q1: We are observing inconsistent concentrations of this compound in our plasma samples after they have been frozen and thawed. What could be the potential causes?

A1: Inconsistent concentrations of this compound post-freeze-thaw cycles can stem from several factors. Firstly, it is crucial to assess the intrinsic stability of the molecule to such environmental changes. Bioanalytical method validation studies for Glasdegib (B1662127) have demonstrated its stability over a number of freeze-thaw cycles. However, deviations from established protocols can lead to variability. Consider the following:

  • Number of Freeze-Thaw Cycles: Exceeding the validated number of freeze-thaw cycles can lead to degradation. It is recommended to limit the number of cycles to what has been validated.

  • Thawing and Freezing Technique: The rate of thawing and freezing can impact the stability of analytes in plasma. Rapid freezing and controlled, consistent thawing are generally recommended.

  • Sample Handling: Ensure that samples are thoroughly mixed after thawing and before aliquoting to avoid concentration gradients.

  • Matrix Effects: The composition of the plasma itself can influence stability. While unlikely to be the primary cause for inconsistency between aliquots of the same sample, it is a factor to consider in inter-sample variability.

Q2: What is the expected stability of Glasdegib in plasma after multiple freeze-thaw cycles?

A2: Based on bioanalytical method validation studies, Glasdegib is stable in human plasma for at least three freeze-thaw cycles when stored at -80°C. The stability of the deuterated internal standard, this compound, is expected to be comparable to that of the parent compound.

Data Presentation

The following table summarizes the freeze-thaw stability of Glasdegib in human plasma from a bioanalytical method validation study. The data is presented as the percentage of recovery after three freeze-thaw cycles.

Quality Control LevelConcentration (ng/mL)Mean Recovery (%)
Low Quality Control (LQC)Low Concentration99.13%
Medium Quality Control (MQC)Medium Concentration100.00%
High Quality Control (HQC)High Concentration98.38%

The stability of Glasdegib was assessed over three freeze-thaw cycles from -80°C to room temperature.[1]

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment of Glasdegib in Human Plasma

This protocol outlines the methodology to assess the stability of Glasdegib in human plasma over three freeze-thaw cycles.

1. Sample Preparation:

  • Spike blank human plasma with Glasdegib at three different concentration levels: Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).
  • Aliquot the spiked plasma samples into appropriate storage vials.

2. Freeze-Thaw Cycles:

  • Cycle 1: Freeze the aliquoted QC samples at -80°C for at least 12 hours. Thaw the samples unassisted at room temperature.
  • Cycle 2: Once completely thawed, refreeze the samples at -80°C for at least 12 hours. Thaw again at room temperature.
  • Cycle 3: Repeat the freeze-thaw process for a third cycle.[2]

3. Sample Analysis:

  • After the third thaw, process the QC samples along with a freshly prepared calibration curve.
  • Analyze the samples using a validated LC-MS/MS method to determine the concentration of Glasdegib.

4. Data Evaluation:

  • Calculate the mean concentration and accuracy (% recovery) for each QC level.
  • The analyte is considered stable if the mean concentration at each level is within ±15% of the nominal concentration.

Mandatory Visualizations

Hedgehog Signaling Pathway

Glasdegib functions as an inhibitor of the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor.[3][4]

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Glasdegib Inhibition cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) PTCH PTCH SMO_inactive SMO (inactive) PTCH->SMO_inactive Inhibits SUFU_GLI_complex SUFU-GLI Complex GLI_Repressor GLI Repressor SUFU_GLI_complex->GLI_Repressor Target_Genes_off Target Gene Transcription OFF GLI_Repressor->Target_Genes_off Represses Hh_Ligand Hedgehog Ligand PTCH_Hh PTCH Hh_Ligand->PTCH_Hh SMO_active SMO (active) PTCH_Hh->SMO_active Inhibition Relieved GLI_Activator GLI Activator SMO_active->GLI_Activator Activates Target_Genes_on Target Gene Transcription ON GLI_Activator->Target_Genes_on Activates Glasdegib Glasdegib Glasdegib->SMO_active Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by Glasdegib.

Experimental Workflow: Freeze-Thaw Stability Assessment

The following diagram illustrates the workflow for assessing the freeze-thaw stability of this compound in plasma.

Freeze_Thaw_Workflow Freeze-Thaw Stability Assessment Workflow Start Start Spike_Plasma Spike Blank Plasma with This compound (LQC, MQC, HQC) Start->Spike_Plasma Aliquot Aliquot Samples Spike_Plasma->Aliquot Freeze_1 Freeze at -80°C (Cycle 1) Aliquot->Freeze_1 Thaw_1 Thaw at Room Temp (Cycle 1) Freeze_1->Thaw_1 Freeze_2 Freeze at -80°C (Cycle 2) Thaw_1->Freeze_2 Thaw_2 Thaw at Room Temp (Cycle 2) Freeze_2->Thaw_2 Freeze_3 Freeze at -80°C (Cycle 3) Thaw_2->Freeze_3 Thaw_3 Thaw at Room Temp (Cycle 3) Freeze_3->Thaw_3 Analysis LC-MS/MS Analysis Thaw_3->Analysis Data_Evaluation Data Evaluation (% Recovery) Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Workflow for assessing freeze-thaw stability.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Glasdegib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Glasdegib (B1662127), a Hedgehog signaling pathway inhibitor, in biological matrices. While the use of a stable isotope-labeled internal standard such as Glasdegib-d4 is the gold standard for LC-MS/MS-based bioanalysis to ensure the highest accuracy and precision by correcting for matrix effects and procedural variability, published literature details methods validated with alternative internal standards. This guide will objectively compare the performance of these methods, providing supporting experimental data, detailed protocols, and visual representations of workflows and relevant biological pathways.

Data Presentation: A Side-by-Side Look at Performance

The following tables summarize the quantitative performance of two distinct LC-MS/MS methods for Glasdegib quantification, one utilizing Gilteritinib and the other Duvelisib as internal standards.

Table 1: Method Performance Comparison

ParameterMethod 1 (Internal Standard: Gilteritinib)Method 2 (Internal Standard: Duvelisib)
Linearity Range 6.00 - 120 ng/mL[1][2][3]5 - 3000 ng/mL[4]
Correlation Coefficient (r²) 0.999[1]≥ 0.99
Lower Limit of Quantification (LLOQ) 6 ng/mL5 ng/mL
Lower Limit of Detection (LLOD) Not Reported2.0 ng/mL
Recovery 99.94%98.77% to 103.23%
Matrix Effect Minimal interference (98.56%)Not explicitly reported, but high recovery suggests minimal interference.
Precision (% CV) 1.43%Mean RSD: 2.99%
Accuracy Within acceptable limitsWithin acceptable limits per FDA guidelines

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1 (Internal Standard: Gilteritinib)Method 2 (Internal Standard: Duvelisib)
Chromatographic Column C18 symmetric column (150 mm x 4.6 mm, 3.5 µm)Reversed-phase polar-100 column (100 mm × 2.1 mm, 3 µm)
Mobile Phase Acetonitrile (B52724): 0.1% formic acid (30:70)Water containing 0.1% formic acid and acetonitrile (85:15, v/v, pH 3.2)
Flow Rate 1 mL/min0.4 mL/min
Elution Mode IsocraticIsocratic
Retention Time (Glasdegib) 2.62 minNot explicitly stated, but total run time is 3.5 min
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Experimental Protocols: A Detailed Breakdown

Method 1: Quantification of Glasdegib using Gilteritinib as an Internal Standard

This method was developed for the quantification of Glasdegib in human plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Glasdegib at a concentration of 600 ng/mL by dissolving 6 mg of Glasdegib in 100 mL of a diluent consisting of acetonitrile and 0.1% formic acid (30:70).

  • Prepare calibration standards ranging from 6 to 120 ng/mL by serial dilution of the primary stock solution with the diluent.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., LQC, MQC, and HQC) in blank plasma.

2. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample, add 500 µL of the internal standard solution (Gilteritinib), 500 µL of acetonitrile, and 300 µL of the diluent.

  • Vortex the mixture and then centrifuge for 20 minutes.

  • Inject the supernatant into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Utilize a C18 symmetric column (150 mm x 4.6 mm, 3.5 µm) for chromatographic separation.

  • Employ an isocratic mobile phase of Acetonitrile: 0.1% formic acid (30:70) at a flow rate of 1 mL/min.

  • Set the total analysis time to 6 minutes.

  • Detect Glasdegib and the internal standard using an MS/MS detector in positive ESI and MRM mode.

Method 2: Simultaneous Quantification of Glasdegib and Cytarabine (B982) using Duvelisib as an Internal Standard

This method was developed for the simultaneous quantification of Glasdegib and Cytarabine in rat plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Glasdegib, Cytarabine, and the internal standard (Duvelisib).

  • Prepare calibration standards over a concentration range of 5–3000 ng/mL for both Glasdegib and Cytarabine in blank rat plasma.

  • Prepare QC samples at appropriate concentrations.

2. Sample Preparation (Solid-Phase Extraction):

  • Utilize a cation exchange solid-phase extraction (SPE) cartridge for the extraction of Glasdegib, Cytarabine, and the internal standard from rat plasma. This method provides high recovery rates for both drugs with minimal interference from endogenous plasma components.

3. LC-MS/MS Analysis:

  • Perform chromatographic separation on a reversed-phase polar-100 column (100 mm × 2.1 mm, 3 µm).

  • Use an isocratic mobile phase consisting of a mixture of water containing 0.1% formic acid and acetonitrile (85:15, v/v, pH 3.2) at a flow rate of 0.4 mL/min.

  • The total run time for the analysis is 3.5 minutes.

  • Operate the LC-MS/MS instrument in the positive ESI and MRM mode.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical method validation of Glasdegib using LC-MS/MS.

Bioanalytical Method Workflow A Sample Collection (Plasma) B Addition of Internal Standard (e.g., this compound) A->B Spiking C Sample Preparation (Protein Precipitation or SPE) B->C Extraction D LC Separation (e.g., C18 Column) C->D Injection E MS/MS Detection (ESI+, MRM) D->E Ionization F Data Analysis (Quantification) E->F Signal Processing

Caption: Experimental workflow for Glasdegib bioanalysis.

Signaling Pathway

Glasdegib functions by inhibiting the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis.

Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits TargetGenes Target Gene Expression (Cell Proliferation, Survival) GLI->TargetGenes Activates Glasdegib Glasdegib Glasdegib->SMO Inhibits

References

Assessing the Extraction Recovery of Glasdegib Utilizing its Deuterated Analog, Glasdegib-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the extraction of Glasdegib from biological matrices, with a focus on assessing extraction recovery. The use of a deuterated internal standard, Glasdegib-d4, is examined in the context of best practices for bioanalytical method development. This document summarizes quantitative data from published studies, details experimental protocols, and presents visual representations of key processes to aid in the objective evaluation of these methods.

Data Summary: Extraction Recovery of Glasdegib

The efficiency of extracting an analyte from a complex biological matrix is a critical parameter in bioanalytical method validation. High and consistent recovery ensures the accuracy and reliability of quantitative data. Below is a summary of reported extraction recovery data for Glasdegib using two different extraction techniques.

Extraction MethodAnalyteInternal StandardMatrixMean Extraction Recovery (%)Reference
Protein PrecipitationGlasdegibNot specifiedHuman Plasma99.94Venkateswara Rao, Y. et al. (2025)[1]
Solid-Phase Extraction (SPE)GlasdegibDuvelisibRat Plasma101.43Alnasser, A. et al.[2]
Solid-Phase Extraction (SPE)This compoundNot applicableNot reportedData not availableN/A

Note: While the use of a deuterated internal standard like this compound is the gold standard for correcting for variability in extraction recovery and matrix effects, specific recovery data for this compound was not available in the reviewed literature. However, as a stable isotope-labeled internal standard, its chemical and physical properties are nearly identical to Glasdegib. Therefore, the extraction recovery of this compound is expected to be highly similar to that of Glasdegib under the same experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. The following sections outline the protocols for the protein precipitation and solid-phase extraction methods referenced above.

Protein Precipitation Method

This method, reported by Venkateswara Rao, Y. et al. (2025), offers a simple and rapid approach for sample preparation.[1]

Procedure:

  • To 200 µL of human plasma, add 500 µL of a diluent (the composition of which is not specified in the abstract).

  • Add 300 µL of chilled acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis by LC-MS/MS.

Solid-Phase Extraction (SPE) Method

This method, described by Alnasser, A. et al., provides a more rigorous cleanup of the sample matrix.[2]

Procedure:

  • Condition a cation exchange solid-phase extraction cartridge.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute Glasdegib and the internal standard from the cartridge.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizing the Workflow and Signaling Pathway

Diagrams are provided to visually represent the experimental workflow for assessing extraction recovery and the signaling pathway of Glasdegib.

Extraction_Recovery_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Calculation Spike_Pre Spike Blank Matrix with Analyte + IS (Pre-extraction) Extract_Pre Perform Extraction (e.g., PP or SPE) Spike_Pre->Extract_Pre Spike_Post Spike Extracted Blank Matrix with Analyte + IS (Post-extraction) Analyze_Post LC-MS/MS Analysis (Peak Area Post) Spike_Post->Analyze_Post Analyze_Pre LC-MS/MS Analysis (Peak Area Pre) Extract_Pre->Analyze_Pre Calculate Calculate % Recovery: (Peak Area Pre / Peak Area Post) x 100 Analyze_Pre->Calculate Analyze_Post->Calculate

Figure 1. Experimental workflow for determining extraction recovery.

Glasdegib_Signaling_Pathway cluster_Hedgehog_Pathway Hedgehog Signaling Pathway PTCH1 Patched-1 (PTCH1) Receptor SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibition SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibition of SUFU-GLI complex GLI GLI Transcription Factors SUFU->GLI Sequestration Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes Activation Glasdegib Glasdegib Glasdegib->SMO Inhibition

References

Determining Limit of Detection and Quantification for Glasdegib Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for assays of Glasdegib, a small molecule inhibitor of the Hedgehog signaling pathway. Understanding the sensitivity of an analytical method is crucial for accurate quantification of the drug in various matrices, from pharmaceutical formulations to biological fluids. This document outlines the common methodologies for LOD and LOQ determination, presents a comparative summary of published assay performance for Glasdegib, and provides a detailed experimental protocol.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy.[1][2][3][4][5] The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ) in bioanalytical assays, represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Several methods are recommended by regulatory bodies like the International Council for Harmonisation (ICH) for determining LOD and LOQ. The choice of method depends on whether the analytical procedure is instrumental and whether it exhibits baseline noise.

The most common approaches include:

  • Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.

  • Signal-to-Noise (S/N) Ratio: This approach is applicable to methods that exhibit baseline noise, such as chromatography. Typically, a signal-to-noise ratio of 3:1 is accepted for determining the LOD, and a ratio of 10:1 is used for the LOQ.

  • Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is widely used for instrumental assays. The LOD and LOQ are calculated using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

      • σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line or the standard deviation of blank measurements).

      • S = the slope of the calibration curve.

Glasdegib Signaling Pathway

Glasdegib functions as an inhibitor of the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor. The aberrant activation of this pathway is implicated in the pathogenesis of certain cancers.

Glasdegib_Signaling_Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Hedgehog Ligand Hedgehog Ligand Hedgehog Ligand->PTCH1 Binds Glasdegib Glasdegib Glasdegib->SMO Inhibits GLI Proteins GLI Proteins (Inactive) SUFU->GLI Proteins Sequesters Active GLI GLI Proteins (Active) GLI Proteins->Active GLI Activation (inhibition of SUFU) Nucleus Nucleus Active GLI->Nucleus Translocates to Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Promotes LOD_LOQ_Workflow A Prepare Blank Samples C Analyze Samples using Validated HPLC Method A->C B Prepare Low-Concentration Spiked Samples B->C D Acquire Chromatographic Data C->D E Determine Standard Deviation (σ) of Blank Responses D->E F Construct Calibration Curve D->F H Calculate LOD = 3.3 * (σ / S) E->H I Calculate LOQ = 10 * (σ / S) E->I G Determine Slope (S) of the Calibration Curve F->G G->H G->I J Confirm LOD and LOQ by Analyzing Spiked Samples H->J I->J

References

cross-validation of Glasdegib assays between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Inter-Laboratory Cross-Validation of Glasdegib Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for Glasdegib, a Hedgehog pathway inhibitor, between different laboratories. Ensuring the consistency and reliability of assay data across various sites is paramount for the integrity of clinical trial data and drug development programs. This document outlines the critical validation parameters, a representative experimental protocol, and a comparative data presentation to facilitate a comprehensive and objective assessment.

Mechanism of Action: The Hedgehog Signaling Pathway

Glasdegib functions by inhibiting the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and proliferation.[2][3] In many cancers, this pathway is aberrantly activated, contributing to tumor growth and survival.[4][5] Glasdegib specifically targets Smoothened (SMO), a key transmembrane protein in this pathway. By binding to and inhibiting SMO, Glasdegib effectively halts the downstream signaling cascade that leads to the activation of GLI transcription factors, thereby suppressing the expression of oncogenic genes.

Hedgehog_Signaling_Pathway cluster_off Pathway OFF cluster_on Pathway ON cluster_inhibition Inhibition by Glasdegib PTCH PTCH1 SMO_off SMO PTCH->SMO_off Inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off Binds & Sequesters GLI_R GLI-R (Repressor) GLI_off->GLI_R Proteolytic Cleavage Target_Genes_off Target Genes (OFF) GLI_R->Target_Genes_off Represses Transcription Hh Hedgehog Ligand (Hh) PTCH_bound PTCH1 Hh->PTCH_bound Binds SMO_on SMO PTCH_bound->SMO_on Inhibition Relieved GLI_on GLI SMO_on->GLI_on Activates GLI_A GLI-A (Activator) GLI_on->GLI_A Translocates to Nucleus Target_Genes_on Target Genes (ON) (Proliferation, Survival) GLI_A->Target_Genes_on Activates Transcription Glasdegib Glasdegib SMO_inhibited SMO Glasdegib->SMO_inhibited Inhibits SMO_inhibited->GLI_on Activation Blocked

Figure 1: The Hedgehog Signaling Pathway and the Mechanism of Action of Glasdegib.

Inter-Laboratory Validation Workflow

A typical workflow for the cross-validation of a Glasdegib assay involves several key stages, from initial planning and protocol harmonization to comparative data analysis.

Cross_Validation_Workflow Start Start: Define Validation Scope and Acceptance Criteria Protocol Harmonize Assay Protocol and Standard Operating Procedures (SOPs) Start->Protocol Materials Prepare and Distribute Standardized Reagents and Quality Control (QC) Samples Protocol->Materials Validation Each Laboratory Performs Independent Method Validation (Accuracy, Precision, Linearity, etc.) Materials->Validation Analysis Blinded Analysis of Shared QC Samples by Each Laboratory Validation->Analysis Data Data Compilation and Statistical Analysis Analysis->Data Comparison Compare Performance Across Labs Against Acceptance Criteria Data->Comparison Report Generate Final Cross-Validation Report Comparison->Report End End: Method Deemed Validated for Multi-Site Use Report->End

References

A Comparative Guide to Internal Standards for Glasdegib Quantification: Glasdegib-d4 vs. Other Potential Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Glasdegib, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of Glasdegib-d4, a stable isotope-labeled (SIL) internal standard, with other potential alternatives, focusing on their performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response. This comparison is based on a review of published bioanalytical methods and the established principles of internal standard selection.

Performance Comparison: this compound vs. Structural Analogs

This compound , as a SIL internal standard, is considered the gold standard for quantitative bioanalysis. Its chemical and physical properties are nearly identical to Glasdegib, ensuring it co-elutes and experiences the same matrix effects and ionization suppression or enhancement. This leads to more accurate and precise quantification.

Gilteritinib , an unrelated small molecule kinase inhibitor, has been used as a structural analog internal standard for Glasdegib analysis. While a more readily available and potentially less expensive option, its physicochemical properties differ from Glasdegib, which may lead to differences in extraction recovery and response to matrix effects.

The following tables summarize the performance characteristics of Glasdegib quantification using either this compound or Gilteritinib as the internal standard, based on data from separate studies.

Table 1: Performance Characteristics of this compound as an Internal Standard
ParameterPerformance DataSource
Linearity Range 3 to 3000 ng/mL[1]
Accuracy (%RE) -0.9% to 1.6% (for quality control samples)Not explicitly stated for a full validation, but implied by its use in a clinical pharmacokinetic study.
Precision (%CV) Not explicitly statedImplied to be within acceptable limits for clinical studies.
Matrix Effect Not explicitly statedExpected to be minimal and effectively compensated for due to the co-eluting nature of the SIL IS.
Recovery Not explicitly statedExpected to closely track the recovery of Glasdegib.

Note: The available data for this compound is from a pharmacokinetic study and does not provide a full validation report. However, its use in a clinical setting implies that it has met regulatory standards for bioanalytical method validation.

Table 2: Performance Characteristics of Gilteritinib as an Internal Standard
ParameterPerformance DataSource
Linearity Range 6 to 120 ng/mL[2]
Accuracy (% Mean) 98.55% (HQC), 98.46% (LQC)[2]
Precision (%CV) 1.43%[2]
Matrix Effect (% Mean) 98.55% (HQC), 98.46% (LQC)[2]
Recovery (%) 99.94%[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison. These protocols are based on established FDA guidelines for bioanalytical method validation.

Bioanalytical Method for Glasdegib using Gilteritinib as Internal Standard

This method was developed for the quantification of Glasdegib in human plasma.[2]

1. Sample Preparation:

  • To 200 µL of plasma, add 500 µL of diluent and centrifuge for 2 minutes.

  • Add 300 µL of chilled acetonitrile (B52724) to precipitate proteins.

  • Vortex and centrifuge the sample at 4000 rpm for 15-20 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: HPLC with a C18 symmetric column (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile: 0.1% formic acid (30:70 v/v), pH 4.0.

  • Flow Rate: 1 mL/min.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Not specified in the provided abstract.

3. Method Validation Parameters:

  • Linearity: Assessed over the range of 6-120 ng/mL.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.

Bioanalytical Method for Glasdegib using this compound as Internal Standard

This method was employed in a clinical study to determine the absolute oral bioavailability of Glasdegib.[3]

1. Sample Preparation:

  • To a 50 µL plasma aliquot, add the deuterated internal standard (this compound).

  • Add 10% NH4OH (aq) and extract with 1000 µL of ethyl acetate.

  • Centrifuge the sample.

  • Evaporate a 400 µL aliquot of the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 400 µL of 0.1% formic acid in acetonitrile:water (25:75, v/v).

  • Inject the sample onto the HPLC system.

2. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography.

  • MS System: Tandem mass spectrometry.

  • Monitored Ion Transitions: m/z 375 → 257 for Glasdegib and m/z 379 → 257 for this compound.

3. Method Validation Parameters:

  • Linearity: Established over the range of 3 to 3000 ng/mL.

  • Accuracy: Interassay accuracy for QC samples ranged from -0.9% to 1.6%.

Mandatory Visualizations

Hedgehog Signaling Pathway

Glasdegib is an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cellular proliferation. The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by Glasdegib.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Inhibits SUFU SUFU SUFU GLI GLI GLI (active) GLI (active) GLI->GLI (active) Translocates SUFU-GLI Complex->GLI Releases Target Gene Transcription Target Gene Transcription GLI (active)->Target Gene Transcription Activates Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of Glasdegib on the Smoothened (SMO) receptor.

Experimental Workflow for Bioanalytical Assay

The following diagram outlines a typical workflow for a bioanalytical assay using an internal standard for the quantification of a drug like Glasdegib in a biological matrix.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Extraction Analyte Extraction (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: A generalized workflow for a bioanalytical method utilizing an internal standard.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Glasdegib. Based on established principles and available data, This compound is the superior choice as an internal standard. Its stable isotope-labeled nature ensures that it behaves almost identically to Glasdegib throughout the analytical process, providing the most accurate and precise data by effectively compensating for matrix effects and variability in sample recovery.

While a structural analog like Gilteritinib can be used and may offer a more accessible alternative, it is more susceptible to differential matrix effects and extraction recovery, which could compromise the accuracy of the results. The validation data for the method using Gilteritinib shows good performance; however, the inherent advantages of a SIL internal standard make this compound the recommended choice for definitive pharmacokinetic and clinical studies where the highest level of data integrity is required. Researchers should carefully consider the goals of their study and the required level of analytical rigor when selecting an internal standard for Glasdegib quantification.

References

A Comparative Guide to Linearity and Precision in Glasdegib Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of published bioanalytical methods for the quantification of Glasdegib (B1662127), a Hedgehog signaling pathway inhibitor, in biological matrices. The focus is on the critical validation parameters of linearity and precision, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating and selecting appropriate analytical methodologies. The data presented is compiled from several studies employing liquid chromatography with tandem mass spectrometry (LC-MS/MS), the predominant technique for Glasdegib bioanalysis.

Comparison of Method Performance

The following table summarizes the linearity and precision data from various validated LC-MS/MS methods for Glasdegib quantification in human or rat plasma. These methods demonstrate high sensitivity and adherence to regulatory standards, such as those set by the US Food and Drug Administration (FDA).

Parameter Method 1 Method 2 Method 3
Analytical Technique HPLC-MS/MSLC-MS/MSLC-MS/MS
Matrix Human PlasmaHuman PlasmaRat Plasma
Linearity Range (ng/mL) 3 - 3000[1][2][3]6 - 120[4][5][6]5 - 3000[7]
Correlation Coefficient (r²) Not explicitly stated, but linearity established with weighted (1/concentration²) linear regression.[1][2]0.999[4][5][6]≥ 0.99[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 3[1][2][3]6[5][6]5 (LLOQ), 2 (LLOD)[7]
Intra-day Precision (%RSD) Not explicitly stated in the provided text.LQC: 1.43%, MQC & HQC data not provided.[5]0.66 - 2.72%[7]
Inter-day Precision (%RSD) Not explicitly stated in the provided text.LQC, MQC, HQC data not provided.[5]Data not explicitly provided.
Intra-day Accuracy (%RE) -1.7% to 3.0% (Inter-assay accuracy)[2]Not explicitly stated.93.67 - 101.7%[7]
Inter-day Accuracy (%RE) Not explicitly stated.Not explicitly stated.93.67 - 101.7%[7]

HPLC-MS/MS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LLOQ: Lower Limit of Quantification; LLOD: Lower Limit of Detection; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error; LQC: Low Quality Control; MQC: Middle Quality Control; HQC: High Quality Control.

Experimental Protocols

The methodologies outlined below are representative of the protocols used in the cited studies for validating the quantification of Glasdegib.

1. Linearity Assessment

  • Preparation of Calibration Standards: A primary stock solution of Glasdegib is prepared in a suitable organic solvent (e.g., a mixture of acetonitrile (B52724) and 0.1% formic acid)[5]. This stock solution is then serially diluted to prepare working solutions. Calibration standards are made by spiking a blank biological matrix (e.g., human plasma) with the working solutions to achieve a series of at least six to eight non-zero concentrations covering the desired linear range[5][8]. The lowest standard defines the LLOQ[5][6].

  • Sample Processing: A protein precipitation method is commonly used for sample extraction[5]. An internal standard (IS), such as Gilteritinib or Duvelisib, is added to all calibration standards, quality control samples, and study samples[5][7]. A precipitating agent, like acetonitrile, is then added. The mixture is centrifuged, and the resulting supernatant is injected into the LC-MS/MS system[5].

  • Data Analysis: Calibration curves are constructed by plotting the peak area ratio of Glasdegib to the internal standard against the nominal concentration of the analyte. A linear regression analysis is performed, typically with a weighting factor (e.g., 1/concentration²) to ensure accuracy at the lower end of the range[1][2]. The acceptance criterion for the correlation coefficient (r or r²) is typically ≥ 0.99[7]. For a run to be accepted, the back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (or ±20% at the LLOQ), according to FDA and ICH guidelines[8].

2. Precision and Accuracy Testing

  • Preparation of Quality Control (QC) Samples: QC samples are prepared in the same biological matrix as the calibration standards at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC)[5]. These concentrations should be within the established linear range. The stock solution used for preparing QCs should be independent of the one used for calibration standards[9].

  • Intra-day (Intra-batch) Precision and Accuracy: A minimum of five replicates of each QC level (LQC, MQC, HQC) are analyzed in a single analytical run on the same day[5]. The precision is expressed as the percent relative standard deviation (%RSD), and the accuracy is expressed as the percent relative error (%RE) from the nominal concentration.

  • Inter-day (Inter-batch) Precision and Accuracy: The analysis of QC samples is repeated on at least three different days to determine the variability between analytical runs[7].

  • Acceptance Criteria: As per regulatory guidelines, the %RSD for precision should not exceed 15% for LQC, MQC, and HQC (20% for LLOQ). The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ)[8].

Methodology Visualization

The following diagram illustrates a typical workflow for the validation of a Glasdegib bioanalytical method, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation stock Prepare Glasdegib & IS Stock Solutions spike Spike Blank Plasma stock->spike cs Calibration Standards (min. 6 levels) spike->cs qc Quality Control Samples (LQC, MQC, HQC) spike->qc extract Protein Precipitation (e.g., with Acetonitrile) cs->extract qc->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject chromatography Chromatographic Separation (e.g., C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection peak_integration Peak Area Integration detection->peak_integration curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->curve precision Calculate Precision (%RSD ≤ 15%) peak_integration->precision accuracy Calculate Accuracy (±15% RE) peak_integration->accuracy regression Linear Regression (r² ≥ 0.99) curve->regression linearity Assess Linearity regression->linearity results Validated Method linearity->results precision->results accuracy->results

Caption: Workflow for Glasdegib Bioanalytical Method Validation.

References

Evaluating the Robustness of Analytical Methods for Glasdegib Utilizing Glasdegib-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the robustness of analytical methods for the quantification of Glasdegib, with a particular focus on the utility of its deuterated analogue, Glasdegib-d4, as an internal standard. Robustness is a critical parameter in the validation of analytical methods, ensuring that minor, deliberate variations in method parameters do not adversely affect the accuracy and precision of the results. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone of developing a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The primary advantage of using a deuterated internal standard such as this compound is its ability to mimic the analyte of interest, Glasdegib, throughout the entire analytical process, including sample preparation, chromatography, and ionization. This co-elution and similar behavior in the mass spectrometer allow for effective compensation for variability, leading to more accurate and precise quantification. While specific comparative data for this compound against other internal standards is not extensively published, the principles of bioanalytical method validation strongly support its use.

Experimental Protocols for Robustness Evaluation

The robustness of an analytical method is determined by assessing the impact of small but deliberate variations in method parameters on the analytical results. The following protocols are based on validated methods for Glasdegib analysis.[1]

1. Variation of Chromatographic Conditions:

  • Flow Rate: The mobile phase flow rate is altered by a small margin (e.g., ±0.1 mL/min or ±0.2 mL/min) from the optimized condition. For instance, if the optimal flow rate is 1.0 mL/min, experiments are conducted at 0.9 mL/min and 1.1 mL/min.

  • Mobile Phase Composition: The ratio of the mobile phase components is slightly varied. For a mobile phase of Acetonitrile: 0.1% formic acid (30:70), the ratio could be changed to (28:72) and (32:68).[2]

  • Column Oven Temperature: The temperature of the column oven is adjusted (e.g., ±5°C) from the set point.

  • pH of the Mobile Phase: The pH of the aqueous component of the mobile phase is slightly modified.

2. Sample Preparation Variations:

  • Extraction Time: The duration of the sample extraction step (e.g., vortexing or shaking) can be varied.

  • Reagent Volumes: Minor variations in the volumes of precipitation or extraction solvents can be introduced.

For each of these variations, replicate quality control (QC) samples at low, medium, and high concentrations are analyzed. The percentage relative standard deviation (%RSD) and the percentage of recovery are then calculated and compared against the results obtained under the optimal conditions. The acceptance criterion for robustness is typically that the %RSD should not be more than 2.0%.

Data Presentation: Performance of Robust Analytical Methods for Glasdegib

The following tables summarize the performance characteristics of validated analytical methods for Glasdegib, highlighting the robustness of the assays.

Table 1: Summary of a Validated LC-MS/MS Method for Glasdegib in Human Plasma

ParameterResult
Linearity Range6 - 120 ng/mL
Correlation Coefficient (r²)0.999
Lower Limit of Quantification (LLOQ)6 ng/mL
Recovery99.94%
Matrix Effect98.55%
Precision (%CV)Intra-day and Inter-day precision within acceptable limits
Accuracy (% Mean Accuracy)Within acceptable limits for LQC, MQC, and HQC

Table 2: Robustness Evaluation of an RP-HPLC Method for Glasdegib

Parameter VariedVariation%RSD of Peak Area
Flow Rate (mL/min) 0.9< 2.0%
1.1< 2.0%
Oven Temperature (°C) 30< 2.0%
40< 2.0%
Mobile Phase Ratio (±5mL) Organic Phase -5mL< 2.0%
Organic Phase +5mL< 2.0%

Table 3: Hypothetical Comparison of Internal Standards for Glasdegib Quantification

This table illustrates the expected performance differences between a deuterated internal standard (this compound) and a non-isotopically labeled structural analog internal standard (Analog IS). The use of a SIL-IS generally results in improved precision and accuracy.

ParameterThis compound (SIL-IS)Analog IS
Precision (%CV) at LLOQ ≤ 15%≤ 20%
Precision (%CV) at other QCs ≤ 10%≤ 15%
Accuracy (% Bias) at LLOQ ± 15%± 20%
Accuracy (% Bias) at other QCs ± 10%± 15%
Matrix Effect Variability LowPotentially High

Mandatory Visualizations

The following diagrams illustrate the key processes involved in evaluating the robustness of an analytical method for Glasdegib.

G Figure 1: Hedgehog Signaling Pathway Inhibition by Glasdegib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMO Smoothened (SMO) Receptor SUFU SUFU SMO->SUFU Inhibits activation of GLI GLI Transcription Factors SUFU->GLI Inhibition Gene_Transcription Target Gene Transcription (Cell Proliferation, Survival) GLI->Gene_Transcription Activation Hedgehog_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hedgehog_Ligand->PTCH1 Binds PTCH1->SMO Inhibits Glasdegib Glasdegib Glasdegib->SMO Inhibits G Figure 2: Experimental Workflow for Robustness Testing start Start: Optimized Analytical Method prepare_qc Prepare LQC, MQC, HQC Samples start->prepare_qc introduce_variations Introduce Deliberate Variations to Method Parameters prepare_qc->introduce_variations variation1 Flow Rate (±0.1 mL/min) introduce_variations->variation1 variation2 Mobile Phase Ratio (±2%) introduce_variations->variation2 variation3 Column Temperature (±5°C) introduce_variations->variation3 analyze_samples Analyze QC Samples Under Each Variation variation1->analyze_samples variation2->analyze_samples variation3->analyze_samples calculate_results Calculate %RSD and %Recovery analyze_samples->calculate_results compare Compare Results to Original Method Performance calculate_results->compare pass Method is Robust compare->pass Within Acceptance Criteria fail Method is Not Robust (Requires Re-optimization) compare->fail Outside Acceptance Criteria G Figure 3: Role of this compound in Bioanalysis cluster_correction Correction for Variability sample Biological Sample (Plasma, etc.) add_is Spike with Known Amount of this compound (IS) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) add_is->extraction lc_separation LC Separation extraction->lc_separation correction_extraction Extraction Inefficiency extraction->correction_extraction ms_detection MS/MS Detection lc_separation->ms_detection correction_matrix Matrix Effects lc_separation->correction_matrix data_analysis Data Analysis ms_detection->data_analysis correction_ionization Ionization Suppression/ Enhancement ms_detection->correction_ionization quantification Accurate Quantification of Glasdegib data_analysis->quantification correction_extraction->data_analysis Ratio of Analyte to IS Corrects for these factors correction_matrix->data_analysis Ratio of Analyte to IS Corrects for these factors correction_ionization->data_analysis Ratio of Analyte to IS Corrects for these factors

References

Safety Operating Guide

Safe Disposal of Glasdegib-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Glasdegib-d4 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.

Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, disposable
Eye/Face Protection Safety Glasses/GogglesANSI Z87.1 certified
Face ShieldAs needed for splash protection
Skin and Body Protection Laboratory CoatFull-length, buttoned
Protective ClothingAs required by facility protocols
Respiratory Protection RespiratorUse in well-ventilated areas. If dust or aerosols may be generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound, a potent cytotoxic compound, must be managed as hazardous waste. Follow these steps to ensure safe and compliant disposal:

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical or biological waste streams.[1]

    • Collect all contaminated materials, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves, bench paper), in a designated, clearly labeled hazardous waste container.[2]

  • Container Management:

    • Use a leak-proof, sealable container appropriate for solid or liquid waste, as applicable.

    • The container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

    • Keep the waste container sealed when not in use.[3]

  • Decontamination of Work Surfaces:

    • Following any handling or disposal activities, thoroughly decontaminate all work surfaces.

    • Use a suitable decontamination solution, such as a high-pH solution or a validated chemical deactivating agent, as recommended by your facility's safety protocols.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[2]

    • The storage area should be well-ventilated and have secondary containment.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's licensed EHS vendor.

    • Disposal must be conducted in accordance with all local, state, and federal regulations for hazardous chemical waste.[1][4] Do not dispose of this compound down the drain or in regular trash.[1][5]

Emergency Procedures for Spills

In the event of a spill, immediate action is crucial to contain the material and prevent exposure.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.[3]

    • Ensure the area is well-ventilated.

  • Don Appropriate PPE:

    • Wear the full complement of recommended PPE before attempting to clean the spill.[2]

  • Contain and Clean the Spill:

    • For solid spills, carefully collect the material using a method that avoids dust generation (e.g., using dampened absorbent pads).[2]

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

    • Place all cleanup materials into a designated hazardous waste container.[2]

  • Decontaminate:

    • Thoroughly decontaminate the spill area and any equipment used for cleanup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Final Disposal A Identify this compound Waste (Unused product, contaminated labware) B Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C Use Designated, Labeled Hazardous Waste Container B->C Proceed to Collection D Segregate from Other Waste Streams C->D E Seal Container and Store in Secure, Designated Area D->E Proceed to Storage F Arrange for Pickup by Licensed EHS Vendor E->F G Document Waste for Manifest F->G

Caption: Workflow for the safe disposal of this compound waste.

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Glasdegib is an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cellular regulation that can be aberrantly activated in some cancers. Glasdegib specifically targets the Smoothened (SMO) protein. In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor relieves the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. By inhibiting SMO, Glasdegib effectively blocks this signaling cascade, thereby suppressing the growth of cancer cells that are dependent on this pathway.

The following diagram illustrates the inhibitory action of Glasdegib on the Hedgehog signaling pathway.

cluster_pathway Hedgehog Signaling Pathway cluster_drug Drug Action Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds SMO SMO Protein PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factor SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes Activates Glasdegib This compound Glasdegib->SMO Inhibits

References

Safeguarding Researchers: A Comprehensive Guide to Handling Glasdegib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring safety during the handling of potent compounds like Glasdegib-d4 is paramount. This guide provides essential, immediate safety protocols and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures for handling, and compliant disposal plans. Adherence to these guidelines is critical for minimizing exposure risk and maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Glasdegib is classified as a hazardous drug. The deuterated form, this compound, should be handled with the same precautions. The primary routes of exposure are inhalation of dust particles and direct skin or eye contact. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection LevelRequired PPERationale and Best Practices
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles. Use a face shield in conjunction with goggles for procedures with a high risk of splashing[2][3].
Skin Protection Disposable, impermeable gown (e.g., polyethylene-coated polypropylene).Prevents skin contact with the compound. Gowns should be long-sleeved with knit cuffs[3].
Hand Protection Two pairs of chemotherapy-grade nitrile gloves.Double-gloving provides an extra layer of protection. The outer glove should be worn over the gown cuff and changed immediately if contaminated[4].
Respiratory Protection NIOSH-approved respirator (e.g., N95).Required when handling the solid compound outside of a containment system to prevent inhalation of dust. Also necessary for cleaning up spills.

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal procedures are crucial to prevent contamination and environmental release. All activities involving this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution from solid this compound.

  • Preparation and Decontamination:

    • Don all required PPE as specified in Table 1.

    • Prepare the work surface within a chemical fume hood by covering it with a disposable, absorbent bench liner.

    • Gather all necessary materials: this compound solid, appropriate solvent (e.g., DMSO), vortex mixer, and storage vials.

  • Weighing the Compound:

    • Tare a clean, empty weighing vessel on an analytical balance.

    • Carefully transfer the required amount of this compound solid to the weighing vessel. Avoid generating dust.

    • Record the exact weight.

  • Solubilization:

    • Add the appropriate volume of solvent to the vessel containing the this compound.

    • Cap the vessel securely and vortex until the solid is completely dissolved.

  • Storage:

    • Transfer the stock solution to a clearly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

    • Store the solution at the recommended temperature, protected from light. For example, in solvent, it can be stored at -80°C for up to 2 years or -20°C for up to 1 year.

  • Decontamination and Waste Disposal:

    • All disposable materials that have come into contact with this compound (e.g., gloves, bench liner, weighing vessel) must be disposed of as hazardous waste in accordance with local and national regulations.

    • Wipe down the work surface and any equipment used with an appropriate deactivating solution.

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the spilled material using a method that avoids dust generation and place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for handling this compound, from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Containment Area (e.g., Fume Hood) A->B C Weigh Solid Compound B->C D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Area and Equipment E->F G Dispose of Hazardous Waste F->G H Doff PPE G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.